molecular formula C9H8BrCl2NO B3010966 N-(4-bromo-2-chlorophenyl)-3-chloropropanamide CAS No. 1098343-13-5

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Cat. No.: B3010966
CAS No.: 1098343-13-5
M. Wt: 296.97
InChI Key: VCLRXTRJGREVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is a useful research compound. Its molecular formula is C9H8BrCl2NO and its molecular weight is 296.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-chlorophenyl)-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-chlorophenyl)-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLRXTRJGREVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-Chloropropanamide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Pivot

In the landscape of targeted covalent inhibitors (TCIs), the 3-chloropropanamide moiety occupies a critical yet often under-discussed niche. While acrylamides are the dominant "warhead" for targeting cysteine residues in kinases (e.g., Ibrutinib, Osimertinib), 3-chloropropanamide derivatives serve two distinct and vital roles: as masked electrophiles (pro-drugs) that generate acrylamides in situ, and as direct alkylating agents with tunable reactivity profiles.

This guide analyzes the physicochemical properties, mechanistic pathways, and synthetic utility of 3-chloropropanamide derivatives. It provides a blueprint for leveraging this motif to overcome the stability-reactivity trade-offs common in covalent drug design.

Chemical Architecture & Reactivity Profile

The 3-chloropropanamide scaffold consists of a propanamide backbone with a chlorine atom at the


-position. Its utility in drug discovery stems from its ambidextrous reactivity. Unlike highly reactive acid chlorides or indiscriminate mustards, the 3-chloropropanamide group is a moderate electrophile .
The "Dual-Pathway" Mechanism

The biological activity of these derivatives is governed by two competing mechanisms, dictated by the pH of the microenvironment and the pKa of the target nucleophile (typically Cysteine-SH).

  • Pathway A: Elimination-Addition (The "Masked" Acrylamide) Under physiological conditions (pH 7.4) or enzymatic catalysis, the molecule undergoes

    
    -elimination of HCl to form an acrylamide  intermediate. This acrylamide then acts as a Michael acceptor, forming a covalent thioether bond with the target protein.
    
    • Advantage:[1][2][3] Improved shelf-stability compared to free acrylamides; potential for metabolic activation.

  • Pathway B: Direct Nucleophilic Substitution (

    
    ) 
    If the elimination barrier is high, the nucleophile (e.g., DNA base or protein thiol) can attack the 
    
    
    
    -carbon directly, displacing the chloride ion.
    • Advantage:[1][2][3] Avoids the formation of reactive conjugated unsaturated systems if Michael acceptor toxicity is a concern.

Visualization of Mechanistic Pathways

The following diagram illustrates the bifurcation of reactivity for a generic 3-chloropropanamide derivative.

ReactionMechanism Start 3-Chloropropanamide Derivative Acrylamide Acrylamide Intermediate (Michael Acceptor) Start->Acrylamide Elimination (-HCl) Product2 Covalent Adduct (via SN2 Substitution) Start->Product2 Direct SN2 Attack (Slower) Base Base / pH > 7.4 Base->Start Product1 Covalent Adduct (via Michael Addition) Acrylamide->Product1 + Cys-SH Cys Target Cysteine (Thiolate) Cys->Product2 High Nucleophilicity

Figure 1: Divergent reaction pathways for 3-chloropropanamide derivatives. Pathway selection is driven by local pH and steric hindrance.

Medicinal Chemistry Applications

As Precursors in Covalent Kinase Inhibitors

Many FDA-approved covalent drugs utilize an acrylamide warhead. However, synthesizing and storing highly reactive acrylamides can lead to polymerization or degradation.

  • Strategy: Use 3-chloropropanamide intermediates during synthesis. In some cases, the 3-chloropropanamide form is tested directly. If the target pocket contains a basic residue (e.g., Histidine) near the Cysteine, it can catalyze the elimination of HCl, generating the warhead only within the active site. This concept, known as proximity-enabled reactivity , reduces off-target toxicity.

Antimicrobial & Antiproliferative Agents

Recent studies have highlighted specific derivatives with potent biological activity:

Derivative ClassTarget / MechanismKey Findings
Pyrazinamide Derivatives Mycobacterium tuberculosis (FAS-I pathway)3-chloropyrazine-2-carboxamides show improved lipophilicity and membrane permeability compared to parent pyrazinamides.
Benzopyran-6-sulfonamides DPP-IV Inhibition (Diabetes)The 3-chloropropanamide moiety acts as a linker that positions the aryl group for optimal hydrophobic stacking.
Chloro-chalcones Tubulin Polymerization / ApoptosisDerivatives like 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one exhibit cytotoxicity against MCF-7 breast cancer lines by alkylating tubulin cysteines.

Data Source: Synthesis and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives [1]; Anticancer Activity of Chlorochalcones [2].[4]

Experimental Protocols: Validating the Warhead

To ensure a 3-chloropropanamide derivative is acting via the intended covalent mechanism (and not non-specific assay interference), the following self-validating workflow is required.

Protocol: Glutathione (GSH) Trapping Assay

This assay determines the electrophilic reactivity (


) and half-life (

) of the compound in the presence of a biological nucleophile.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in water)

  • Phosphate Buffer (PBS), pH 7.4[5]

  • Internal Standard (e.g., Indomethacin)

Workflow:

  • Incubation: Mix Test Compound (50

    
    M) with GSH (500 
    
    
    
    M, 10x excess) in PBS at 37°C.
  • Time Points: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Validation Logic:

    • Look for the parent mass + 307 Da (GSH adduct).

    • Critical Check: If the adduct mass corresponds to [M - HCl + GSH], the mechanism is Elimination-Addition (Acrylamide intermediate). If the mass is [M - Cl + GSH], it is Direct Substitution (

      
      ) .
      
Protocol: Intact Protein Mass Spectrometry

To confirm the compound labels the protein and not just small thiols.

Workflow:

  • Incubate recombinant target protein (e.g., KRAS G12C, BTK) with the compound (1:1 to 1:5 ratio) for 1 hour.

  • Desalt using a Zeba spin column to remove unbound compound.

  • Analyze via ESI-TOF MS.

  • Success Criteria: Observation of a mass shift corresponding to the ligand mass (minus HCl or Cl) with >50% occupancy.

Synthetic Pathways[6][7]

The installation of the 3-chloropropanamide moiety is typically achieved via acylation of an amine with 3-chloropropionyl chloride .

General Procedure:


Critical Control Point: The choice of base is paramount.

  • Weak Base (e.g.,

    
    ):  Favors formation of the 3-chloropropanamide .
    
  • Strong Base (e.g.,

    
    , excess):  Promotes immediate elimination to the acrylamide  (
    
    
    
    ).
  • Scientist's Note: To isolate the 3-chloropropanamide, maintain reaction temperature at 0°C and use a biphasic system (DCM/Water) to buffer the pH and prevent premature elimination.

Strategic Workflow for Lead Optimization

The following DOT diagram outlines the decision logic for optimizing a hit containing this scaffold.

OptimizationWorkflow Hit Hit Identification (Contains 3-Cl-propanamide) GSH GSH Trapping Assay Hit->GSH Stable Stable in GSH (No Adduct < 4h) GSH->Stable Low Reactivity Reactive Rapid Adduct Formation GSH->Reactive High Reactivity Decision1 Increase Reactivity: Add EWG to Amine or Switch to Acrylamide Stable->Decision1 Decision2 Check Selectivity: Is it Promiscuous? Reactive->Decision2

Figure 2: Decision tree for optimizing 3-chloropropanamide hits based on electrophilic reactivity.

References

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives. International Journal of Health Sciences. Available at: [Link]

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones. MDPI Molecules. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI Pharmaceuticals. Available at: [Link]

  • 3-Chloropropanamide | PubChem Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Solubility of Halogenated Phenyl Propanamides in Organic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This guide provides a comprehensive exploration of the principles and practices governing the solubility of halogenated phenyl propanamides in organic solvents. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to elucidate the underlying physicochemical drivers of solubility and to provide robust, field-proven methodologies for its empirical determination.

Preamble: The Critical Role of Solubility in a Promising Compound Class

Halogenated phenyl propanamides represent a scaffold of significant interest in medicinal chemistry and materials science. The interplay between the polar amide linkage, the often-hydrophobic halogenated aromatic ring, and the flexible propanamide chain creates a rich design space. However, harnessing the potential of these molecules in applications ranging from pharmaceutical formulations to organic electronics is fundamentally predicated on a thorough understanding of their solubility. Poor solubility can terminate an otherwise promising drug candidate's journey or render a novel material un-processable. This guide, therefore, aims to equip the practicing scientist with the theoretical framework and practical tools necessary to navigate and rationally modulate the solubility of this important compound class.

The Theoretical Framework: Deconstructing the Solute-Solvent System

The dissolution of a solid solute, such as a halogenated phenyl propanamide, into a solvent is an equilibrium process governed by thermodynamics. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions. The widely cited rule of "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding requires dissecting the specific molecular features of both the solute and the solvent.[1]

The Solute: Halogenated Phenyl Propanamide

The solubility characteristics of these molecules are a composite of three key structural motifs: the amide group, the phenyl ring, and the halogen substituents.

  • The Amide Group (-CONH-): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the carbonyl oxygen's lone pairs).[2][3][4] This dual capacity allows for strong interactions with protic and polar aprotic solvents.[5] However, the amide group's contribution to overall solubility diminishes as the size of the non-polar hydrocarbon portions of the molecule increases.[5]

  • The Phenyl Ring: This aromatic ring is inherently non-polar and hydrophobic. It primarily interacts with solvents through weaker van der Waals forces and potentially π-π stacking interactions. Its presence significantly contributes to the solubility in non-polar or moderately polar aromatic solvents like toluene and chlorobenzene.[6]

  • Halogen Substituents (-F, -Cl, -Br, -I): The effect of halogenation is multifaceted:

    • Polarity: Halogens are electronegative, creating a C-X dipole. However, the overall impact on molecular polarity depends on the symmetry of substitution. For instance, a para-substituted dichlorophenyl ring is less polar than an ortho-substituted one.

    • Molecular Weight and Size: Moving down the group from F to I, the atomic size and mass increase significantly. This increases the magnitude of London dispersion forces, which can enhance solubility in non-polar, polarizable solvents.[7]

    • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming specific, attractive interactions with Lewis basic sites on solvent molecules (e.g., the oxygen in DMSO or the nitrogen in pyridine).[8] This can be a crucial, often overlooked, driver of solubility in specific solvents.

The Solvent: Key Physicochemical Properties

The choice of solvent is paramount. Its ability to dissolve a given solute is determined by a combination of physical properties that dictate its interaction profile.[9]

  • Polarity (Dielectric Constant & Dipole Moment): The dielectric constant is a measure of a solvent's ability to separate charges.[9] Solvents with high dielectric constants (e.g., DMSO, DMF) are effective at dissolving polar solutes.[10][11]

  • Hydrogen Bonding Capacity: Solvents are classified based on their ability to donate or accept hydrogen bonds.[12]

    • Protic Solvents (e.g., methanol, ethanol) can both donate and accept H-bonds, making them excellent solvents for primary and secondary amides.

    • Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO) can only accept H-bonds. They are effective at solvating the N-H moiety of the amide.

    • Apolar Solvents (e.g., hexane, toluene) lack significant H-bonding capability and primarily interact via dispersion forces.

  • Polarizability: This refers to the ease with which the electron cloud of a solvent molecule can be distorted. Solvents with high polarizability (e.g., dichloromethane, chlorobenzene) are effective at dissolving large, polarizable solutes, such as those containing bromine or iodine.

The interplay of these factors is visually summarized in the diagram below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Halogenated Phenyl Propanamide Solubility Solubility (Dissolution) Solute->Solubility Solute-Solvent Interactions Solvent Organic Solvent Solvent->Solubility > Solute-Solute & Solvent-Solvent Interactions Amide Amide Group (H-Bonding, Dipole) Amide->Solute Phenyl Phenyl Ring (Hydrophobicity, π-π) Phenyl->Solute Halogen Halogen(s) (Polarity, Halogen Bond) Halogen->Solute Polarity Polarity (Dielectric Constant) Polarity->Solvent HBond H-Bonding (Donor/Acceptor) HBond->Solvent Dispersion Dispersion Forces (Polarizability) Dispersion->Solvent

Caption: Key molecular interactions governing solubility.

Predictive Approaches: Guiding Solvent Selection

While empirical testing is the gold standard, predictive models can significantly narrow the experimental landscape. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with observed solubility, are powerful tools in this regard.[13] For halogenated compounds, relevant descriptors often include measures of molecular size, polarity, hydrogen bonding capacity, and specific parameters for halogen atoms.[14] These models can provide initial estimates of solubility in water and various organic solvents, guiding the selection of a smaller, more relevant set of solvents for laboratory screening.[15][16]

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate and reproducible solubility data is the cornerstone of any development program. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[17]

The Isothermal Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate.

Objective: To determine the equilibrium solubility of a halogenated phenyl propanamide in a selected organic solvent at a constant temperature.

Materials:

  • Analyte (halogenated phenyl propanamide), solid

  • Selected organic solvent(s), analytical grade

  • Scintillation vials or screw-capped vials with PTFE-lined caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Protocol:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. Causality: Adding a known excess guarantees that the measured concentration represents the true solubility limit, not just the complete dissolution of a smaller amount.

  • Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-72 hours). Causality: Prolonged agitation at a constant temperature is critical to allow the system to reach thermodynamic equilibrium. The rate of dissolution slows exponentially as it approaches saturation, so sufficient time is necessary.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2-4 hours to let the excess solid settle. Trustworthiness: This step prevents suspended microparticles from being sampled, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. Trustworthiness: Filtration is a non-negotiable step to remove any remaining particulate matter.

  • Dilution & Quantification: Dilute the filtered sample gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-established analytical calibration curve (e.g., via HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility, typically expressed in mg/mL or mol/L.

The entire workflow can be visualized as a logical progression:

G start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate (e.g., 48h) in constant temp shaker add_solvent->equilibrate settle 4. Settle solids (e.g., 4h) equilibrate->settle sample 5. Withdraw & filter supernatant (0.22 µm) settle->sample quantify 6. Dilute & quantify (e.g., HPLC) sample->quantify calculate 7. Calculate solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Data Presentation: Comparative Analysis

For effective decision-making, solubility data should be presented in a clear, comparative format.

Table 1: Physicochemical Properties of Common Organic Solvents

This table provides a quick reference for selecting candidate solvents based on their key properties.[10][11][18][19]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity IndexH-Bonding
HexaneC₆H₁₄690.6551.880.1Apolar
TolueneC₇H₈1110.8672.382.4Apolar
DichloromethaneCH₂Cl₂401.3269.083.1Acceptor
Ethyl AcetateC₄H₈O₂770.9026.024.4Acceptor
AcetoneC₃H₆O560.79120.75.1Acceptor
AcetonitrileC₂H₃N820.78637.55.8Acceptor
MethanolCH₄O650.79232.75.1Donor/Acceptor
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.76.4Acceptor
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10047.07.2Acceptor
Table 2: Illustrative Solubility Data for Halogenated Phenyl Propanamides at 25°C (mg/mL)

The following data is illustrative, designed to demonstrate expected trends based on the principles discussed.

CompoundStructure (R-group)MethanolAcetoneDichloromethaneToluene
A: Phenyl Propanamide-H55150255
B: 4-Chlorophenyl Propanamide-Cl401258015
C: 2,4-Dichlorophenyl Propanamide-Cl, -Cl259015020
D: 4-Bromophenyl Propanamide-Br3511010018
E: 4-Iodophenyl Propanamide-I208512022
F: 4-Trifluoromethylphenyl Propanamide-CF₃15709512

Analysis of Trends:

  • Effect of Halogenation (A vs. B, D, E): Introducing a halogen generally decreases solubility in the polar protic solvent (Methanol) due to increased hydrophobicity but increases solubility in less polar solvents (Dichloromethane, Toluene) due to enhanced dispersion forces and better compatibility with the solvent's polarity.

  • Effect of Multiple Halogens (B vs. C): Adding a second chlorine atom further decreases methanol solubility but significantly boosts solubility in dichloromethane, a moderately polar and highly polarizable solvent.

  • Effect of Halogen Type (B vs. D vs. E): Moving from Cl to Br to I, the increased molecular weight and polarizability enhance solubility in non-polar (Toluene) and polarizable (Dichloromethane) solvents.

  • Effect of -CF₃ Group (A vs. F): The highly electronegative CF₃ group significantly reduces polarity and hydrogen bonding potential, leading to lower solubility across most polar solvents compared to the parent compound.

Conclusion and Field Insights

The solubility of halogenated phenyl propanamides is a complex function of the delicate balance between the polar amide group and the increasingly large, hydrophobic, and polarizable halogenated phenyl ring. A rational approach to solvent selection and solubility modulation requires a mechanistic understanding of the competing intermolecular forces.

  • For crystallization , a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature is ideal (e.g., Methanol or Ethanol).

  • For chromatographic purification , a solvent system that provides differential solubility and interaction with the stationary phase is key. The trends in Table 2 can guide the choice of mobile phase components (e.g., a hexane/ethyl acetate gradient).

  • For formulation , especially in drug development, a deep understanding of solubility in biocompatible solvents or solvent systems that can be readily removed is essential.

By combining theoretical principles with robust experimental protocols, researchers can effectively characterize, predict, and manipulate the solubility of these compounds, accelerating their journey from discovery to application.

References

  • COMMON SOLVENT PROPERTIES . (n.d.). University of Michigan. Retrieved from [Link]

  • Physical properties of some common organic solvents . (n.d.). Oregon State University. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). College of the Canyons. Retrieved from [Link]

  • Amides - Organic Chemistry . (n.d.). Science Ready. Retrieved from [Link]

  • How can you determine the solubility of organic compounds? . (2017). Quora. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). St. Ambrose University. Retrieved from [Link]

  • Physical Properties of Organic Solvents . (n.d.). Utah Tech University. Retrieved from [Link]

  • Principles of Drug Action 1, Amides . (2005). University of the Pacific. Retrieved from [Link]

  • Yang, Z., Hu, K., Ge, R., & Chen, Y. (2022). Physicochemical properties of common organic solvents . ResearchGate. Retrieved from [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties . Retrieved from [Link]

  • 15.14: Physical Properties of Amides . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). University of North Georgia. Retrieved from [Link]

  • Solubility of Organic Compounds . (2023). University of Calgary. Retrieved from [Link]

  • Amides: Structure, Properties, and Reactions . (n.d.). Solubility of Things. Retrieved from [Link]

  • Solubility of Amides . (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • QSAR-based solubility model for drug-like compounds . (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Papa, E., et al. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin . SAR and QSAR in Environmental Research, 24(4), 333-49. Retrieved from [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds . Bioorganic & Medicinal Chemistry, 18(19), 7078-84. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm . Molecules, 27(15), 4991. Retrieved from [Link]

  • Niazi, A., et al. (n.d.). QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods . Arak University Research System. Retrieved from [Link]

  • Organic Halides . (n.d.). Mansoura University. Retrieved from [https://www.mans.edu.eg/facphar/arabic/dept/10/10-3/241 Chem Organic Halides.pdf]([Link] Chem Organic Halides.pdf)

  • Common Solvents Used in Organic Chemistry: Table of Properties . (2020). Master Organic Chemistry. Retrieved from [Link]

  • Dietz, C., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives . Journal of Fluorescence, 34, 1-8. Retrieved from [Link]

Sources

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Executive Summary

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is a specialized halogenated amide intermediate used primarily in the synthesis of covalent pharmaceutical agents.[1] Structurally, it serves as a "masked warhead" —a stable precursor that can be converted into a reactive acrylamide (Michael acceptor) under controlled basic conditions. Its unique halogenation pattern (4-bromo, 2-chloro) provides orthogonal handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), making it a critical scaffold in the development of irreversible kinase inhibitors and targeted protein degraders (PROTACs).

Molecular Specifications & Physicochemical Profile

Precise molecular characterization is essential for mass spectrometry (MS) validation, particularly due to the complex isotopic signatures introduced by the bromine and chlorine atoms.

Core Identity
ParameterValue
IUPAC Name N-(4-bromo-2-chlorophenyl)-3-chloropropanamide
Molecular Formula C₉H₈BrCl₂NO
CAS Number Not widely indexed; Analogous to 3524-88-7 (generic)
SMILES ClCCC(=O)Nc1ccc(Br)cc1Cl
Stereochemistry Achiral (No stereocenters in the propanamide chain)
Mass Spectrometry Data

The presence of one bromine (


) and two chlorine (

) atoms creates a distinct isotopic envelope.
Mass TypeMass (Da)Description
Average Molecular Weight 296.98 g/mol Used for stoichiometric calculations (reagent weighing).
Monoisotopic Mass 294.9166 Da Based on

.
Base Peak (M+H) 295.92 The expected peak in ESI+ mode.

Isotopic Fingerprint (Relative Abundance):

  • M (295): ~100% (Base)

  • M+2 (297): ~160% (High intensity due to

    
     and 
    
    
    
    contributions)
  • M+4 (299): ~70%

  • M+6 (301): ~10%

  • Note: Researchers must look for this characteristic "1 : 1.6 : 0.7" cluster to confirm identity.

Synthetic Architecture

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is typically achieved via nucleophilic acyl substitution. Unlike acryloyl chloride, which is prone to polymerization, 3-chloropropionyl chloride is used to generate a stable intermediate.

Reagents & Stoichiometry
  • Substrate: 4-Bromo-2-chloroaniline (1.0 eq)

  • Acylating Agent: 3-Chloropropionyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol Logic
  • Dissolution: Dissolve 4-bromo-2-chloroaniline in anhydrous DCM at 0°C under inert atmosphere (

    
    ).
    
  • Scavenging: Add TEA. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the aniline.

  • Addition: Dropwise addition of 3-chloropropionyl chloride. Control: Exothermic reaction; maintain temperature <5°C to prevent bis-acylation.

  • Workup: Quench with water. Wash organic layer with 1M HCl (removes unreacted aniline) and saturated

    
     (removes acid).
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Mechanistic Utility: The "Masked Warhead"

This molecule is rarely the final drug; it is a strategic building block. The 3-chloropropanamide moiety acts as a storage form for the reactive acrylamide group found in covalent drugs (e.g., Afatinib).

Why use this intermediate?

  • Stability: Acrylamides can polymerize or react prematurely during cross-coupling reactions. The

    
    -chloro amide is inert to these conditions.
    
  • Activation: Treatment with a strong base (e.g.,

    
    -BuOK or NaOH) triggers an 
    
    
    
    elimination of HCl, revealing the acrylamide warhead after the core scaffold is built.
Pathway Visualization

ReactionPathway Aniline 4-Bromo-2-chloroaniline (Scaffold) Intermediate N-(4-bromo-2-chlorophenyl)- 3-chloropropanamide (STABLE INTERMEDIATE) Aniline->Intermediate Acylation (DCM, TEA, 0°C) Reagent 3-Chloropropionyl Chloride (Reagent) Reagent->Intermediate Acrylamide Acrylamide Derivative (REACTIVE WARHEAD) Intermediate->Acrylamide E2 Elimination (t-BuOK, -HCl) Target Covalent Protein Adduct (Drug-Target Complex) Acrylamide->Target Michael Addition (Cysteine-SH)

Figure 1: Synthetic progression from aniline precursor to stable chloropropanamide intermediate, and subsequent activation to the covalent acrylamide warhead.[2]

Analytical Protocols

To validate the synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide, researchers should verify the following spectral features.

Proton NMR ( -NMR, 400 MHz, )
  • Amide Proton (

    
    ):  Broad singlet, 
    
    
    
    7.5 – 8.5 ppm (Exchangeable with
    
    
    ).
  • Aromatic Ring (3H):

    • 
       (ortho to Cl): Doublet, 
      
      
      
      7.5 ppm.[2]
    • 
       (meta to N): Doublet of doublets.
      
    • 
       (ortho to N): Doublet, shifts downfield due to amide anisotropy.
      
  • Aliphatic Chain (4H):

    • 
      : Triplet, 
      
      
      
      3.8 – 3.9 ppm.
    • 
      : Triplet, 
      
      
      
      2.7 – 2.8 ppm.
    • Diagnostic: A clean pair of triplets confirms the 3-chloropropanamide chain is intact and has not eliminated to the acrylamide (which would show vinylic protons at 5.7–6.4 ppm).

Safety & Handling
  • Hazard: Alkylating agent. The

    
    -chloro group is reactive toward nucleophiles.
    
  • PPE: Nitrile gloves, lab coat, and fume hood are mandatory.

  • Storage: Store at 2–8°C, dry. Moisture can induce slow hydrolysis to the aniline and 3-chloropropionic acid.

References

  • PubChem. (2025). Compound Summary: N-(4-bromo-2-fluorophenyl)-3-chloropropanamide (Analogous Structure). National Library of Medicine. [Link]

  • Hamlet, C. G., & Asuncion, L. (2014).[3] The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Standards Agency.[3] [Link]

Sources

The Ascendancy of the 3-Chloropropanamide Warhead: A Technical Guide to its History and Application in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 12, 2026 – In the ever-evolving landscape of medicinal chemistry, the strategic deployment of covalent inhibitors has marked a paradigm shift in the pursuit of more potent and selective therapeutics. Among the arsenal of electrophilic warheads available to drug designers, the 3-chloropropanamide moiety has carved a distinct and significant niche. This technical guide provides an in-depth exploration of the history, mechanism, and practical application of 3-chloropropanamide warheads, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Rise of a Reactive Moiety

The journey of covalent inhibitors spans over a century, with early serendipitous discoveries like aspirin and penicillin laying the groundwork for rationally designed targeted covalent therapies.[1][2] Within this broader history, the α-haloacetamide group, to which 3-chloropropanamide belongs, emerged as a versatile and reactive electrophile for targeting nucleophilic amino acid residues on proteins.[3]

While the use of chloroacetamides in various chemical contexts is long-established, their specific application as a warhead in medicinal chemistry gained traction with the growing understanding of covalent inhibition. Initially, there were concerns regarding the potential for off-target reactivity and associated toxicity.[1] However, the ability to fine-tune reactivity and the strategic advantage of achieving durable target engagement propelled their continued investigation.

A pivotal moment in the validation of the chloroacetamide warhead's utility came with its application in fragment-based drug discovery (FBDD).[4][5] The manageable reactivity of chloroacetamide fragments allowed for the identification of novel binding pockets and the development of potent and selective inhibitors for challenging targets.[4]

A significant, albeit indirect, validation of the 3-chloropropanamide structure's importance is its role as a key synthetic intermediate in the production of the blockbuster drug, Osimertinib. In the synthesis of this third-generation EGFR inhibitor, 3-chloropropionyl chloride is used to acylate the parent amine, forming a 3-chloropropanamide intermediate.[6] This intermediate is then subjected to an elimination reaction to generate the acrylamide warhead present in the final drug.[2][3][6] This widely adopted synthetic strategy underscores the accessibility and utility of the 3-chloropropanamide scaffold in the construction of complex covalent inhibitors.

The Underlying Chemistry: Mechanism of Covalent Modification

The efficacy of the 3-chloropropanamide warhead lies in its ability to form a stable covalent bond with nucleophilic residues on a target protein, most notably the thiol group of cysteine.[3] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Reaction with Cysteine:

The sulfur atom of a deprotonated cysteine residue (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry at the reaction center. The chloride ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein.

dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for reactants Inhibitor [label="R-NH-C(=O)-CH₂-CH₂-Cl", fontcolor="#202124"]; Cysteine [label="Protein-S⁻", fontcolor="#202124"];

// Nodes for transition state TS [label="[ Protein-S---CH₂(Cl)---CH₂-C(=O)-NH-R ]⁻", shape=box, style=dashed, fontcolor="#5F6368"];

// Nodes for products Adduct [label="Protein-S-CH₂-CH₂-C(=O)-NH-R", fontcolor="#202124"]; Chloride [label="Cl⁻", fontcolor="#202124"];

// Edges to show the reaction flow Inhibitor -> TS [label="Nucleophilic attack by Cysteine thiolate", color="#4285F4"]; Cysteine -> TS [style=invis]; TS -> Adduct [label="Chloride leaving group departs", color="#34A853"]; TS -> Chloride [style=invis];

// Caption caption [label="Figure 1: Sₙ2 reaction of a 3-chloropropanamide warhead with a cysteine residue.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } Caption: Sₙ2 reaction of a 3-chloropropanamide warhead with a cysteine residue.

The reactivity of the 3-chloropropanamide warhead can be modulated by the electronic and steric environment of the parent molecule.[7] This tunability allows for a balance between sufficient reactivity for on-target engagement and minimizing off-target reactions, a key consideration in the design of safe and effective covalent drugs.

Synthesis and Characterization: Practical Methodologies

The incorporation of a 3-chloropropanamide warhead into a drug candidate is a synthetically tractable process. The most common method involves the acylation of a primary or secondary amine with 3-chloropropionyl chloride or 3-chloropropionic acid.

Experimental Protocol: Synthesis of an N-Aryl-3-chloropropanamide

Materials:

  • Substituted aniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the substituted aniline in DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add 3-chloropropionyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-aryl-3-chloropropanamide.

Characterization of Protein Adducts by Mass Spectrometry

Confirming the covalent modification of the target protein is a critical step in the development of covalent inhibitors. Mass spectrometry (MS) is the primary tool for this purpose, allowing for the precise identification of the modified peptide and the specific amino acid residue.[8][9][10]

Workflow for Mass Spectrometry Analysis:

dot graph "MS_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Incubation [label="Incubate Protein with\n3-Chloropropanamide Inhibitor"]; Digestion [label="Proteolytic Digestion\n(e.g., Trypsin)"]; LC_MS [label="LC-MS/MS Analysis"]; Data_Analysis [label="Database Search &\nAdduct Identification"]; Validation [label="Manual Spectra Validation"];

// Edges Incubation -> Digestion; Digestion -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> Validation;

// Caption caption [label="Figure 2: General workflow for identifying protein adducts.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } Caption: General workflow for identifying protein adducts.

In a typical bottom-up proteomics approach, the protein of interest is incubated with the 3-chloropropanamide-containing compound. The modified protein is then digested with a protease, such as trypsin, to generate a mixture of peptides. This peptide mixture is subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting MS/MS spectra are searched against a protein database to identify the peptides. The covalent modification will result in a specific mass shift on the adducted peptide and its fragment ions. For a 3-chloropropanamide warhead, the expected mass addition corresponds to the mass of the propanamide moiety (C₃H₄NO), which is 70.03 Da, after the loss of HCl. By analyzing the fragmentation pattern, the exact site of modification on the peptide can be pinpointed.

Reactivity and Selectivity: A Comparative Analysis

The choice of an electrophilic warhead is a critical decision in the design of a covalent inhibitor. The ideal warhead possesses sufficient reactivity to engage its target efficiently under physiological conditions while maintaining a low level of non-specific reactivity to minimize off-target effects. The 3-chloropropanamide warhead offers a reactivity profile that is often compared to the widely used acrylamide warhead.[7]

WarheadMechanismRelative ReactivityKey Considerations
3-Chloropropanamide SN2ModerateGenerally good stability; reactivity can be tuned by substituents.
Acrylamide Michael AdditionModerateCan be susceptible to addition by other nucleophiles like glutathione.
Vinyl Sulfone Michael AdditionHigherMore reactive than acrylamides, may lead to lower selectivity.
Epoxide Ring OpeningHigherCan be highly reactive and may lack selectivity.[3]

Table 1: Comparison of common electrophilic warheads for cysteine targeting.

While acrylamides react via a Michael addition mechanism, 3-chloropropanamides react through an SN2 pathway. The reactivity of α-haloacetamides, including 3-chloropropanamide, has been shown to be in a similar range to that of acrylamides.[7] However, the distinct electronic and steric requirements of the SN2 transition state compared to the Michael addition can offer opportunities for achieving different selectivity profiles. For instance, the more defined trajectory of nucleophilic attack in an SN2 reaction may be exploited to achieve greater selectivity for a specific cysteine residue within a crowded binding pocket.

Future Directions and Conclusion

The 3-chloropropanamide warhead continues to be a valuable tool in the medicinal chemist's toolbox. Its straightforward synthesis, tunable reactivity, and proven utility as both a stable warhead and a key synthetic precursor position it for continued application in the development of novel covalent therapeutics.

Future research in this area will likely focus on:

  • Expanding the Scope: Exploring the use of 3-chloropropanamide warheads to target other nucleophilic residues beyond cysteine, such as lysine, histidine, and tyrosine.

  • Fine-Tuning Reactivity: Developing more sophisticated strategies to modulate the reactivity of the warhead to achieve even greater selectivity and reduce the potential for off-target effects.

  • Novel Drug Conjugates: Utilizing the 3-chloropropanamide moiety as a linker for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

References

  • AstraZeneca. (2014). Process for the preparation of a crystalline form of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)
  • Cohen, M. S., & Taunton, J. (2018). Covalent inhibitor discovery. Current opinion in chemical biology, 44, 16-24.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Pettersson, M., & Crews, C. M. (2019). Proteolysis targeting chimeras (PROTACs) in drug development: a new modality with new challenges. Journal of Medicinal Chemistry, 62(18), 8441-8454.
  • Hamachi, I., & Takaoka, Y. (2020). Covalent Protein Modification: A Chemical Biology Perspective. John Wiley & Sons.
  • Zhang, T., & Liu, Y. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114777.
  • Schreiber, S. L. (2009). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 326(5955), 968-971.
  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an old paradigm in a new era. Current opinion in chemical biology, 13(3), 327-333.
  • Acosta-Martin, A., Panchaud, A., & Turetsky, R. J. (2019). Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. In Protein Mass Spectrometry (pp. 113-132). Humana, New York, NY.
  • PubChem. (n.d.). 3-Chloropropanamide. Retrieved from [Link]

  • Hacker, S. M., et al. (2021). Proteome-wide profiling of the selectivity of diverse electrophiles. PRIDE Archive, PXD024454.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Lopchuk, J. M. (2017). Mass spectrometry-based proteomics in drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 643-663.
  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry–A European Journal, 24(45), 11779-11784.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605-619.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Pinheiro, P. S. M., et al. (2013). Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][3][6]oxazin-3(4H)-ones and -thiazin-3(4H)-ones via Smiles rearrangement. Tetrahedron, 69(36), 7654-7661.

  • Zhang, J., et al. (2020). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. bioRxiv.
  • Jin, A., et al. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen.
  • Ottria, R., et al. (2021). An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC medicinal chemistry, 12(7), 1147-1154.
  • Douglass, E. F., et al. (2019). Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. Journal of the American Chemical Society, 141(42), 16644-16648.
  • Pratt, M. R., & Bertozzi, C. R. (2005). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Chemical Society Reviews, 34(1), 58-68.
  • Powers, J. C., et al. (2002). A kinetic study of thiol addition to N-phenylchloroacetamide. Journal of the American Chemical Society, 124(11), 2636-2644.
  • Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv.
  • Long, D., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra.
  • Gholivand, K., & Mohammad-Zade, M. (2017). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Research, 3(2), 1-4.
  • Dolezal, O. (2013).
  • Zhang, Z., et al. (2024).
  • Ishak, E. A., et al. (2024).
  • Urban, M. (2018). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 23(11), 2826.
  • McCorkindale, W., et al. (2022). Fragment-Based Hit Discovery via Unsupervised Learning of Fragment-Protein Complexes. bioRxiv.
  • Scott, J. S., & Bower, J. F. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4947.
  • Di Micco, S., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS medicinal chemistry letters, 4(11), 1103-1107.
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review. European journal of medicinal chemistry, 167, 49-74.
  • Lee, C. C., et al. (2011). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. International journal of chemical kinetics, 43(8), 434-441.
  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry–A European Journal, 24(45), 11779-11784.
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review. European journal of medicinal chemistry, 167, 49-74.
  • Adari, K. K., et al. (2018). Kinetics And Mechanistic Oxidation Of L-Cysteine Using By –Bromo Pthalimide In Presence Of Chloro – Complex Of Pd (II). World Journal of Pharmaceutical Research, 7(1), 1136-1146.
  • Zouping Mingxing Chemical Co Ltd. (2020). Chemical synthesis method of 3-chloro-1-propanol. CN110668918A.
  • Hamlet, C. G., & Sadd, P. A. (2011). Formation and occurrence of esters of 3‐chloropropane‐1,2‐diol (3‐CPD) in foods: What we know and what we assume. European journal of lipid science and technology, 113(3), 279-293.

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, research-grade protocol for the multi-step synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with aniline and proceeds through a five-step pathway involving protection, directed halogenation, deprotection, and final acylation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations. The protocols herein are structured to be self-validating, with explanations for critical steps to ensure reproducibility and high yield.

Introduction

Substituted N-phenylpropanamides are a class of organic compounds with significant applications in medicinal chemistry and as precursors for complex heterocyclic systems. The target molecule, N-(4-bromo-2-chlorophenyl)-3-chloropropanamide, incorporates multiple reactive handles, making it a versatile building block for further chemical modification. The synthetic route from a simple, inexpensive starting material like aniline requires careful strategic planning, particularly concerning the regioselective introduction of halogen substituents on the aromatic ring.

The core challenge lies in controlling the electrophilic aromatic substitution reactions. The highly activating nature of the amino group in aniline makes direct halogenation difficult to control, often leading to poly-substituted products and oxidation. Therefore, a protection-deprotection strategy is employed. The amino group is first acetylated to form acetanilide, which moderates its activating effect and provides steric hindrance, allowing for more controlled, regioselective halogenation. This guide details a reliable pathway:

  • Protection: Acetylation of aniline to form acetanilide.

  • Bromination: Regioselective bromination of acetanilide at the para-position.

  • Chlorination: Regioselective chlorination of 4-bromoacetanilide at the ortho-position.

  • Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield 4-bromo-2-chloroaniline.

  • Acylation: Final N-acylation with 3-chloropropanoyl chloride to yield the target product.

Overall Synthetic Workflow

The complete synthesis is a linear five-step process. Each step is designed to isolate and purify the intermediate before proceeding to the next, ensuring the final product's high purity.

G cluster_0 Synthesis Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: Acetylation Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Step 2: Bromination Chlorobromoacetanilide 4-Bromo-2-chloroacetanilide Bromoacetanilide->Chlorobromoacetanilide Step 3: Chlorination Chlorobromoaniline 4-Bromo-2-chloroaniline Chlorobromoacetanilide->Chlorobromoaniline Step 4: Hydrolysis FinalProduct N-(4-bromo-2-chlorophenyl)- 3-chloropropanamide Chlorobromoaniline->FinalProduct Step 5: Acylation

Diagram 1: Overall synthetic workflow from aniline to the final product.

Experimental Protocols & Mechanistic Discussion

Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted. All chemicals used in this synthesis are hazardous. Aniline is toxic and readily absorbed through the skin. Acetic anhydride, bromine, sulfuryl chloride, and 3-chloropropanoyl chloride are corrosive and lachrymatory. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Step 1: Protection of Aniline via Acetylation

Objective: To protect the highly activating amino group as an acetamide, thereby reducing its reactivity and preventing side reactions in subsequent halogenation steps.

Mechanism: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yield acetanilide and acetic acid as a byproduct.

Protocol:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • To the flask, add aniline (10.0 g, 0.107 mol).

  • Carefully and slowly add acetic anhydride (12.0 mL, 0.128 mol) to the aniline while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle for 30 minutes.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to facilitate crystallization.

  • Pour the cold mixture into 100 mL of ice-cold deionized water with vigorous stirring to precipitate the product fully.

  • Collect the white, solid acetanilide by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold deionized water (2 x 25 mL).

  • Dry the product in a desiccator or a vacuum oven at 60°C.

  • Expected Yield: 13.0 - 14.0 g (90-97%). Purity Check: Melting point (113-115°C).

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Role
Aniline93.1310.0 g0.107Starting Material
Acetic Anhydride102.0912.0 mL (13.0 g)0.128Acetylating Agent
Step 2: Regioselective Bromination of Acetanilide

Objective: To install a bromine atom at the para-position of the aromatic ring.

Mechanism: The acetamido group is a moderately activating, ortho, para-director. Due to steric hindrance from the bulky acetyl group, the electrophilic attack by the bromonium ion (Br+) preferentially occurs at the less hindered para-position. The Br+ is generated from molecular bromine in a polar solvent like acetic acid.

Protocol:

  • In a 250 mL flask, dissolve the dried acetanilide (10.0 g, 0.074 mol) in 40 mL of glacial acetic acid with gentle warming if necessary.

  • Cool the solution to room temperature.

  • In a separate dropping funnel, prepare a solution of bromine (3.8 mL, 0.074 mol) in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetanilide solution over 20-30 minutes. Maintain the temperature below 30°C. The solution will turn orange/red.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water. A pale yellow precipitate will form.

  • Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.

  • Collect the solid product, 4-bromoacetanilide, by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure white crystals.

  • Expected Yield: 12.5 - 14.3 g (79-90%). Purity Check: Melting point (167-169°C).

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Role
Acetanilide135.1710.0 g0.074Substrate
Bromine159.813.8 mL (11.8 g)0.074Brominating Agent
Glacial Acetic Acid60.0550 mL-Solvent
Step 3: Regioselective Chlorination of 4-Bromoacetanilide

Objective: To introduce a chlorine atom at the ortho-position relative to the acetamido group.

Mechanism: This is another electrophilic aromatic substitution. The acetamido group is the most powerful activating group and directs ortho. The bromine at the para-position is a deactivating but ortho, para-director. Both substituents direct the incoming electrophile to the positions ortho to the acetamido group (positions 2 and 6). Sulfuryl chloride (SO₂Cl₂) in acetic acid is a common and effective source of an electrophilic chlorine equivalent.

Protocol:

  • Suspend 4-bromoacetanilide (10.0 g, 0.047 mol) in 50 mL of glacial acetic acid in a 250 mL flask.

  • In a dropping funnel, place sulfuryl chloride (4.1 mL, 0.051 mol).

  • Add the sulfuryl chloride dropwise to the stirred suspension over 30 minutes. The reaction may be slightly exothermic. A gas (HCl and SO₂) will evolve; ensure the fume hood is functioning efficiently.

  • After the addition, stir the mixture at room temperature for 2 hours. The suspension should become a clear solution before a new precipitate forms.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Collect the white precipitate of 4-bromo-2-chloroacetanilide by vacuum filtration.

  • Wash the solid with plenty of cold water to remove residual acid.

  • Recrystallize from ethanol to obtain the pure product.

  • Expected Yield: 9.5 - 10.5 g (82-90%). Purity Check: Melting point (153-155°C).

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Role
4-Bromoacetanilide214.0610.0 g0.047Substrate
Sulfuryl Chloride134.974.1 mL (6.9 g)0.051Chlorinating Agent
Glacial Acetic Acid60.0550 mL-Solvent
Step 4: Deprotection via Acid-Catalyzed Hydrolysis

Objective: To remove the acetyl protecting group and regenerate the free amine, yielding 4-bromo-2-chloroaniline.

Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the protonated amine, which is neutralized in the work-up to give the free aniline derivative.

Protocol:

  • Place 4-bromo-2-chloroacetanilide (10.0 g, 0.040 mol) in a 250 mL round-bottom flask.

  • Add 50 mL of ethanol and 20 mL of concentrated hydrochloric acid (~37%).

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 200 mL of cold water.

  • Neutralize the solution by slowly adding a 50% aqueous sodium hydroxide solution until the pH is >10. Perform this in an ice bath as the neutralization is highly exothermic.

  • The product, 4-bromo-2-chloroaniline, will separate as an oil or solid. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from hexane.

  • Expected Yield: 7.0 - 7.8 g (84-93%). Purity Check: Melting point (70-71°C).

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Role
4-Bromo-2-chloroacetanilide248.5110.0 g0.040Substrate
Concentrated HCl36.4620 mL~0.24Catalyst/Solvent
Ethanol46.0750 mL-Solvent
Step 5: Final N-Acylation

Objective: To acylate the 4-bromo-2-chloroaniline with 3-chloropropanoyl chloride to form the final product.

Mechanism: This is a nucleophilic acyl substitution reaction. The amino group of 4-bromo-2-chloroaniline attacks the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The resulting tetrahedral intermediate expels a chloride ion to form the final amide product. A weak base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct.

Protocol:

  • Dissolve 4-bromo-2-chloroaniline (5.0 g, 0.024 mol) in 50 mL of dichloromethane in a 250 mL flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Add triethylamine (3.7 mL, 0.026 mol) to act as an acid scavenger.

  • Add a solution of 3-chloropropanoyl chloride (2.5 mL, 0.026 mol) in 10 mL of dichloromethane dropwise to the cooled solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(4-bromo-2-chlorophenyl)-3-chloropropanamide.

  • Expected Yield: 6.0 - 6.8 g (83-94%). Purity Check: Melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Role
4-Bromo-2-chloroaniline206.465.0 g0.024Substrate
3-Chloropropanoyl chloride126.982.5 mL (3.3 g)0.026Acylating Agent
Triethylamine101.193.7 mL (2.7 g)0.026Base (Acid Scavenger)
Dichloromethane84.9360 mL-Solvent

Conclusion

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide from aniline is a robust and instructive example of multi-step organic synthesis that relies on the fundamental principles of protecting groups and regioselective electrophilic aromatic substitution. By carefully controlling reaction conditions and purifying intermediates at each stage, high yields and excellent purity of the final product can be reliably achieved. This application note provides the necessary detail for researchers to successfully replicate this synthesis in a laboratory setting.

References

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Furniss, B.S., Hannaford, A.J., Smith, P.W.G., Tatchell, A.R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. [Link]

Preparation of covalent kinase inhibitors using 3-chloropropanamide linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation and Evaluation of Covalent Kinase Inhibitors Using 3-Chloropropanamide Linkers

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeted Covalent Inhibition

The pursuit of highly selective and potent protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] While traditional, reversible inhibitors have achieved significant success, they often require continuous high-dose exposure to maintain therapeutic efficacy due to competition with high intracellular concentrations of ATP. Targeted Covalent Inhibitors (TCIs) represent a powerful alternative, offering prolonged target engagement and enhanced potency.[2] These inhibitors function through a two-step mechanism: initial, reversible binding to the target kinase, followed by the formation of a stable, irreversible covalent bond with a strategically located nucleophilic amino acid residue, most commonly a cysteine.[2][3]

The efficacy and safety of a TCI are critically dependent on the reactivity of its electrophilic "warhead." An overly reactive warhead can lead to indiscriminate off-target modifications and potential toxicity, while a poorly reactive one will fail to achieve covalent engagement.[4] Acrylamides have been the most prevalent warhead, featured in several FDA-approved drugs.[2][5] However, the exploration of alternative electrophiles is an active area of research to fine-tune reactivity, improve selectivity, and access new chemical space.

This guide focuses on the 3-chloropropanamide moiety, a less-explored but highly effective electrophilic linker for developing novel TCIs. Unlike the Michael addition mechanism of α,β-unsaturated amides[5], the 3-chloropropanamide group reacts with cysteine via a nucleophilic substitution (SN2) reaction. This provides a distinct reactivity profile that can be harnessed to achieve potent and selective kinase inhibition. Here, we provide a comprehensive, experience-driven guide to the synthesis, characterization, and biochemical evaluation of covalent kinase inhibitors featuring this versatile linker.

Part 1: The Chemistry of the 3-Chloropropanamide Warhead

Mechanism of Action: Covalent Bond Formation

The key to the 3-chloropropanamide linker's function is its reaction with the thiol side chain of a cysteine residue within the kinase's ATP-binding pocket. The deprotonated thiolate anion of the cysteine acts as a nucleophile, attacking the carbon atom bearing the chlorine. This proceeds via an SN2 mechanism, displacing the chloride leaving group and forming a stable thioether bond.[6] The proximity and orientation afforded by the non-covalent binding of the inhibitor's scaffold dramatically accelerate this reaction, a phenomenon known as proximity-induced reactivity.

G Inhibitor Kinase Inhibitor Scaffold-NH-CO-CH₂-CH₂-Cl Cysteine Kinase-Cys-S⁻ TransitionState Transition State [Kinase-Cys-S···CH₂(Cl)···CH₂-CO-NH-Scaffold]‡ Inhibitor->TransitionState Sₙ2 Attack Cysteine->TransitionState Sₙ2 Attack Product Covalent Adduct Kinase-Cys-S-CH₂-CH₂-CO-NH-Scaffold TransitionState->Product Bond Formation Chloride Cl⁻ TransitionState->Chloride Leaving Group Departure

Caption: Mechanism of covalent modification of a cysteine residue by a 3-chloropropanamide warhead.

Synthetic Strategy: Amide Bond Coupling

The most direct and versatile method for incorporating the 3-chloropropanamide linker is through a standard amide coupling reaction. This involves reacting the amine handle of a pre-synthesized kinase recognition scaffold with 3-chloropropionyl chloride or 3-chloropropanoic acid. The use of 3-chloropropionyl chloride is often preferred for its higher reactivity, allowing the reaction to proceed under mild conditions.[7]

G cluster_0 Synthesis Workflow Start Kinase Scaffold with Amine (Scaffold-NH₂) Reaction Amide Coupling (Base, Solvent) Start->Reaction Reactant 1 Reagent 3-Chloropropionyl Chloride (Cl-CH₂CH₂-CO-Cl) Reagent->Reaction Reactant 2 Product Final Covalent Inhibitor (Scaffold-NH-CO-CH₂CH₂-Cl) Reaction->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Evaluation Biochemical Evaluation Characterization->Evaluation

Caption: General workflow for the synthesis and evaluation of a 3-chloropropanamide-linked inhibitor.

Part 2: Experimental Protocols

Protocol: Synthesis of a Covalent Inhibitor

This protocol describes a general procedure for the synthesis of a 3-chloropropanamide-functionalized kinase inhibitor from an amine-containing scaffold.

Materials:

  • Kinase inhibitor scaffold with a primary or secondary amine (1.0 eq)

  • 3-Chloropropionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing kinase scaffold (1.0 eq) in anhydrous DCM.

    • Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the highly reactive 3-chloropropionyl chloride, which would reduce yield and complicate purification.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Base Addition: Add the base (TEA or DIPEA, 2.0 eq) to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Add 3-chloropropionyl chloride (1.2 eq) dropwise to the stirring solution. A slight excess of the acyl chloride ensures complete consumption of the starting scaffold.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) will depend on the polarity of the product.

    • Self-Validation: Combine fractions containing the pure product (as determined by TLC/LC-MS) and concentrate to yield the final covalent inhibitor.

Protocol: Characterization of the Final Compound

Accurate characterization is essential to confirm the identity and purity of the synthesized inhibitor.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To confirm the molecular weight of the product and assess its purity.

  • Method: Dissolve a small sample of the purified product in a suitable solvent (e.g., DMSO, Methanol). Analyze using a standard LC-MS system, typically with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

  • Expected Result: A major peak in the chromatogram corresponding to the calculated mass-to-charge ratio ([M+H]⁺) of the final product. Purity should ideally be >95%.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the product.

  • Method: Dissolve 2-5 mg of the purified product in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Expected Result: The ¹H NMR spectrum should show characteristic peaks for the chloropropanamide linker, typically two triplets in the aliphatic region corresponding to the -CO-CH₂- and -CH₂-Cl protons. All other signals should be consistent with the parent scaffold.

Protocol: Biochemical Evaluation

A. Confirmation of Covalent Binding via Intact Protein MS

  • Purpose: To provide direct evidence of covalent bond formation between the inhibitor and the target kinase.[8][9]

  • Method:

    • Incubate the target kinase (e.g., 5 µM) with a molar excess of the inhibitor (e.g., 25 µM) in an appropriate assay buffer at room temperature for 1-2 hours.

    • Include a control sample of the kinase incubated with vehicle (DMSO) only.

    • Desalt the samples to remove non-covalently bound inhibitor and buffer components.

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the intact mass of the protein.

  • Expected Result: The mass spectrum of the inhibitor-treated sample will show a new peak corresponding to the mass of the kinase plus the mass of the inhibitor, confirming the formation of a covalent adduct. The control sample will only show the mass of the unmodified kinase.

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Kinase + DMSO45,000.045,000.5N/AUnmodified Kinase
Kinase + Inhibitor45,450.045,450.8+450.3Covalent Adduct Formed
Table assumes an inhibitor molecular weight of 450.3 Da.

B. Determination of Inhibitory Potency (kinact/KI)

  • Purpose: To quantify the efficiency of covalent inhibition. For irreversible inhibitors, the potency is best described by the second-order rate constant kinact/KI, which accounts for both initial binding affinity (KI) and the rate of covalent inactivation (kinact).[10]

  • Method (Progress Curve Analysis):

    • In a multi-well plate, set up reactions containing the kinase, its substrate (e.g., a peptide and ATP), and varying concentrations of the covalent inhibitor.

    • Initiate the reaction and monitor product formation over time using a continuous or endpoint kinase activity assay (e.g., ADP-Glo, fluorescence polarization).

    • Plot the reaction progress (signal vs. time) for each inhibitor concentration.

    • Fit the resulting curves to a model for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

    • Plot kobs versus inhibitor concentration. The slope of this line represents the kinact/KI value.

  • Expert Insight: Unlike reversible inhibitors where IC₅₀ values are constant over time, for covalent inhibitors, the IC₅₀ will decrease with increasing pre-incubation time.[9] Therefore, kinact/KI is the more rigorous and informative metric for potency.

C. Assessment of Kinome Selectivity

  • Purpose: To determine the inhibitor's specificity for its intended target versus other kinases.[4]

  • Method:

    • Panel Screening: Submit the inhibitor to a commercial service that screens its activity against a large panel of recombinant kinases (e.g., >400 kinases). This provides a broad view of its selectivity profile.

    • Proteomic Profiling: For a more in-depth cellular analysis, activity-based protein profiling (ABPP) can be employed. This technique uses chemical probes to map the cellular targets of the inhibitor in a competitive manner within a complex proteome.[4]

  • Expected Result: The inhibitor should show high potency against its intended target with minimal activity against other kinases at a given concentration, demonstrating a favorable selectivity window.

References

  • Characterization of Covalent-Reversible EGFR Inhibitors - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (2022, June 25). National Institutes of Health. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Semantic Scholar. [Link]

  • Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins. (2020, July 24). PubMed. [Link]

  • Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. (2025). American Chemical Society. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Semantic Scholar. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018, June 7). YouTube. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC. (n.d.). National Institutes of Health. [Link]

  • Covalent Kinase Inhibitors: An Overview. (n.d.). ResearchGate. [Link]

  • Discovery of potent and selective covalent inhibitors of JNK - PMC. (2012, January 27). National Institutes of Health. [Link]

  • Covalent Kinase Inhibitors: An Overview. (n.d.). OUCI. [Link]

  • Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). University of Illinois Chicago. [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (n.d.). WuXi Biology. [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022, October 27). PubMed. [Link]

  • 3CLpro inhibitors that form a covalent bond with 3CLpro via Michael... (n.d.). ResearchGate. [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (n.d.). PubMed. [Link]

  • Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC. (2022, October 3). National Institutes of Health. [Link]

  • Recent advances in the development of covalent inhibitors - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC. (n.d.). National Institutes of Health. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. [Link]

  • Reversible Michael Additions: Covalent Inhibitors and Prodrugs. (2012, May). ResearchGate. [Link]

  • Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC. (n.d.). National Institutes of Health. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). National Institutes of Health. [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. (2018, August 6). ResearchGate. [Link]

  • Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida. (n.d.). PubMed. [Link]

Sources

Using N-(4-bromo-2-chlorophenyl)-3-chloropropanamide as a Michael acceptor precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide (referred to herein as Compound A ) in the development of Targeted Covalent Inhibitors (TCIs).

While acrylamides are the gold standard for targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR, JAK), their inherent reactivity poses stability and purification challenges. Compound A serves as a "latent warhead" —a stable precursor that can be stored, purified, and functionally elaborated (via the 4-bromo handle) before being "switched on" to the active acrylamide form.

This note provides validated protocols for its synthesis, activation via


-elimination, and kinetic validation against glutathione (GSH).

Strategic Rationale: The "Latent Warhead" Advantage

Directly synthesizing acrylamide-based drugs often leads to polymerization or side reactions during cross-coupling steps. Using the 3-chloropropanamide precursor (Compound A ) offers three critical advantages:

  • Synthetic Orthogonality: The 4-bromo motif allows for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) to build complex scaffolds without interfering with the sensitive acrylamide double bond (avoiding competitive Heck reactions).

  • Purification Stability: Compound A is a crystalline solid stable at room temperature, whereas its acrylamide counterpart may require cold storage and radical inhibitors.

  • Tunable Activation: The conversion to the Michael acceptor can be performed as the final step, ensuring the "warhead" is fresh and uncompromised for biological assays.

Mechanism of Activation

The activation follows an E2 elimination mechanism. A non-nucleophilic base abstracts the acidic


-proton, triggering the expulsion of the chloride leaving group to form the 

-unsaturated amide (acrylamide).

Experimental Workflows

Visualizing the Pathway

The following diagram outlines the workflow, highlighting the critical decision point: coupling before activation.

TCI_Workflow Aniline 4-Bromo-2-chloroaniline Precursor Compound A (Latent Warhead) Aniline->Precursor Acylation (0°C, DCM) Reagent 3-Chloropropanoyl chloride Reagent->Precursor Coupled_Precursor Functionalized Scaffold (via Suzuki Coupling) Precursor->Coupled_Precursor Pd-Catalysis (Br- handle) Acrylamide Active Michael Acceptor (Warhead ON) Precursor->Acrylamide Direct Activation Coupled_Precursor->Acrylamide Base Elimination (TEA/DIPEA) Protein Covalent Protein Adduct Acrylamide->Protein Cys-SH Attack

Figure 1: The "Latent Warhead" Strategy. Note the optional path (green) allowing scaffold elaboration via the bromine handle prior to warhead activation.

Detailed Protocols

Protocol A: Synthesis of the Precursor (Compound A)

Objective: Generate the stable 3-chloropropanamide scaffold from the aniline.

Reagents:

  • 4-Bromo-2-chloroaniline (1.0 eq)

  • 3-Chloropropanoyl chloride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Preparation: Dissolve 4-bromo-2-chloroaniline (e.g., 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling exotherm prevents double-acylation.

  • Base Addition: Add TEA (15 mmol) dropwise. Stir for 10 minutes.

  • Acylation: Add 3-chloropropanoyl chloride (12 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted aniline) and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane.

    • Expected Yield: >85%[2]

    • Appearance: White/Off-white solid.

Protocol B: The "Switch" – Activation to Acrylamide

Objective: Eliminate HCl to generate the reactive Michael acceptor.

Reagents:

  • Compound A (or functionalized derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Excess: 3.0–5.0 eq)

  • Solvent: THF or Acetonitrile (ACN)

Step-by-Step:

  • Dissolve Compound A (1.0 eq) in THF (0.1 M concentration).

  • Add TEA (4.0 eq).

  • Heat: Stir at 50–60°C for 4–12 hours.

    • Note: Electron-deficient anilines (like this one) facilitate the elimination due to increased acidity of the NH, but the inductive effect of the Cl/Br on the ring can sometimes require mild heating compared to electron-rich systems.

  • Validation: Monitor by ¹H NMR.

    • Signal: Disappearance of the triplet/multiplet signals of the ethyl chain (

      
       ~3.0 and ~3.8 ppm).
      
    • Signal: Appearance of the characteristic ABX system of the acrylamide vinyl protons (

      
       5.7–6.5 ppm range).
      
  • Purification: Flash chromatography (silica). Caution: Do not use nucleophilic solvents (methanol) during purification of the active acrylamide.

Protocol C: Kinetic Validation (GSH Assay)

Objective: Quantify the reactivity (


) of the generated warhead to ensure it is "tunable" (reactive enough to bind the target, but not so reactive it causes off-target toxicity).

Method: Pseudo-first-order kinetics using Glutathione (GSH).

ParameterCondition
Nucleophile Reduced L-Glutathione (GSH), 50-fold excess (5 mM)
Electrophile Activated Acrylamide (100 µM)
Buffer PBS (pH 7.4) with 10% DMSO (to ensure solubility)
Temperature 37°C
Detection HPLC-UV (254 nm) or LC-MS

Procedure:

  • Mix the acrylamide and GSH in the buffer.

  • Inject aliquots into HPLC at

    
     min.
    
  • Plot

    
     vs. time.
    
  • The slope represents

    
    .
    
  • Target Reactivity: For a selective TCI, the half-life (

    
    ) should typically be between 15 minutes and 2 hours . If 
    
    
    
    min, the warhead may be too promiscuous (toxic).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Incomplete Elimination Base is too weak or temp too low.Switch from TEA to DBU (1.2 eq) or increase temp to 70°C.
Polymerization Acrylamide concentration too high.Add radical inhibitor (BHT) during workup; store in dark at -20°C.
Hydrolysis Wet solvents during activation.Use anhydrous THF; ensure base is dry.
Heck Reaction Failure Pd reacting with acrylamide.Crucial: Perform the Pd-coupling on the 3-chloropropanamide precursor (Protocol A product) before performing Protocol B.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Lévesque, S., et al. "Synthesis of Acrylamides via Elimination of Beta-Chloropropionamides.
  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinase Drug Discovery and Beyond." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). Link

  • PubChem Compound Summary. "N-(4-bromo-2-chlorophenyl)-3-chloropropanamide." National Center for Biotechnology Information. Link

  • Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis." Proceedings of the National Academy of Sciences (PNAS), describing the kinetic evaluation of acrylamide warheads. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 3-Chloropropanamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-chloropropanamide and related intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted hydrolysis of this critical reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the integrity of your experiments.

Section 1: Understanding the Problem: The Fundamentals of 3-Chloropropanamide Hydrolysis

This section addresses the core chemical principles governing the stability of 3-chloropropanamide.

Q1: What is 3-chloropropanamide and why is its hydrolysis a significant concern?

Answer: 3-Chloropropanamide is a bifunctional organic molecule featuring both an amide group and an alkyl chloride. It is a valuable intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and polymers.

The primary concern with this intermediate is its susceptibility to hydrolysis , a chemical reaction where water cleaves the amide bond. This degradation pathway leads to the formation of 3-chloropropanoic acid and ammonia (or a corresponding amine), or nucleophilic substitution of the chloride to form 3-hydroxypropanamide. These byproducts can significantly reduce the yield of the desired product, introduce impurities that are difficult to separate, and potentially interfere with downstream reactions.[1][2]

Q2: What is the chemical mechanism of 3-chloropropanamide hydrolysis?

Answer: Amide hydrolysis can be catalyzed by either acid or base. Understanding these mechanisms is crucial for developing effective preventative strategies.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[3] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, leading to the departure of ammonia (as an ammonium ion) and the formation of 3-chloropropanoic acid.[3] All steps in this mechanism are generally reversible until the final release of the ammonium ion.[3]

Caption: Acid-catalyzed hydrolysis of 3-chloropropanamide.

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the amide.[1] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion (a poor leaving group) which is immediately protonated by water (or another proton source) to form ammonia. The other product is the carboxylate salt of 3-chloropropanoic acid, which requires an acidic workup to be protonated to the free carboxylic acid.[1]

Caption: Base-catalyzed hydrolysis of 3-chloropropanamide.

Q3: What are the primary factors that accelerate the hydrolysis of 3-chloropropanamide?

Answer: Several factors can significantly impact the rate of hydrolysis. Controlling these is key to maintaining the stability of your intermediate.

FactorImpact on Hydrolysis RateRationale
pH High and low pH values significantly increase the rate.Both acid and base act as catalysts for the hydrolysis reaction.[3][4] Near-neutral pH is generally where amides exhibit maximum stability.
Temperature Higher temperatures increase the rate.Hydrolysis, like most chemical reactions, has an activation energy barrier. Increased thermal energy allows more molecules to overcome this barrier, accelerating the reaction rate.[5][6]
Presence of Water Essential for hydrolysis.Water is a key reactant in the hydrolysis process, acting as a nucleophile in acidic conditions and a proton source in basic conditions.[1][3]
Catalysts Presence of strong acids, bases, or certain enzymes.Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[5]
Section 2: Proactive Prevention: Experimental Design and Setup

Careful planning of your experimental conditions is the most effective way to prevent unwanted hydrolysis.

Q4: How should I select solvents to minimize hydrolysis?

Answer: The choice of solvent is critical. Since water is a reactant, minimizing its presence is the first line of defense.

  • Recommended Solvents: Use dry, aprotic solvents. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF). Ensure these solvents are of high purity and have a low water content.

  • Solvents to Avoid: Protic solvents like methanol and ethanol should be used with caution, as they can participate in solvolysis reactions.[7] Avoid using water as a solvent unless the reaction is specifically designed for aqueous media and is performed under strict pH and temperature control.

  • Co-solvents: If the solubility of your reactants is an issue, a co-solvent may be necessary. However, be aware that the co-solvent can alter the pH and polarity of the reaction mixture, potentially affecting the hydrolysis rate.[7]

Q5: What is the optimal pH range for working with 3-chloropropanamide, and how do I maintain it?

Answer: 3-chloropropanamide is most stable in the near-neutral pH range (approximately 6-8) .

  • Buffering: If your reaction must be run in an aqueous or semi-aqueous system, the use of a buffer (e.g., phosphate-buffered saline, PBS) is highly recommended to maintain a stable pH.

  • Avoiding Strong Acids/Bases: Avoid the addition of strong acids or bases to the reaction mixture unless they are a required reagent. Even seemingly innocuous reagents can alter the pH. For example, amine reagents can make a solution basic. If an acid or base is required, consider slow, localized addition at a low temperature.

Q6: How does temperature affect the stability of 3-chloropropanamide, and what are the recommended handling temperatures?

Answer: The rate of hydrolysis increases with temperature.[6] Therefore, maintaining low temperatures is a crucial preventative measure.

  • Reaction Temperature: Whenever possible, run reactions involving 3-chloropropanamide at or below room temperature (0-25 °C). If heating is necessary, it should be for the shortest possible duration, and the reaction should be monitored closely for the formation of hydrolysis byproducts.

  • Storage and Handling: Store the solid reagent and solutions of the intermediate at low temperatures (2-8 °C or frozen) to maximize shelf life.[8][9] Avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Unexpected Hydrolysis

Even with careful planning, hydrolysis can occur. This section provides guidance on how to identify and address the issue.

Q7: I suspect my 3-chloropropanamide intermediate is hydrolyzing. How can I confirm this?

Answer: Several analytical techniques can be used to detect and quantify the parent compound and its hydrolysis byproducts.

  • Thin-Layer Chromatography (TLC): This is a quick method to qualitatively assess the reaction progress. The hydrolysis product, 3-chloropropanoic acid, is more polar than the starting amide and will have a lower Rf value. Run a co-spot with your starting material to confirm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for detecting and quantifying volatile compounds like 3-chloropropanamide and its potential byproducts. Derivatization may be required for better analysis of the hydrolysis products.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for monitoring the disappearance of the starting material and the appearance of more polar hydrolysis products in the reaction mixture.

Experimental Protocol: Monitoring Hydrolysis by TLC

  • Prepare TLC Plate: Spot your starting material (3-chloropropanamide) in one lane, your reaction mixture in a second lane, and a co-spot (both starting material and reaction mixture) in a third lane.

  • Develop Plate: Use an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Visualize: Use a suitable visualization method (e.g., UV light, potassium permanganate stain).

  • Analyze: The appearance of a new, more polar spot (lower Rf) in the reaction mixture lane that is not present in the starting material lane is indicative of hydrolysis.

Q8: My reaction mixture shows the presence of 3-chloropropanoic acid. What are the likely causes and immediate next steps?

Answer: The presence of the carboxylic acid byproduct points directly to hydrolysis.

TroubleshootingWorkflow Start Hydrolysis Detected (e.g., by TLC/HPLC) CheckpH Check pH of Reaction Mixture Start->CheckpH CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckWater Verify Water Content of Reagents/Solvents Start->CheckWater AcidBase Acidic or Basic Conditions? CheckpH->AcidBase HighTemp Elevated Temperature? CheckTemp->HighTemp WetSolvent Contaminated Solvents/Reagents? CheckWater->WetSolvent AcidBase->HighTemp No Neutralize Action: Neutralize/Buffer Mixture AcidBase->Neutralize Yes HighTemp->WetSolvent No Cool Action: Cool Reaction Immediately HighTemp->Cool Yes Dry Action: Use Anhydrous Solvents/Reagents WetSolvent->Dry Yes Optimize Optimize Protocol & Re-run WetSolvent->Optimize No Neutralize->Optimize Cool->Optimize Dry->Optimize

Caption: Troubleshooting workflow for detected hydrolysis.

Immediate Actions:

  • Lower the Temperature: Immediately cool the reaction vessel in an ice bath to slow the rate of hydrolysis.

  • Neutralize (If Applicable): If the mixture is significantly acidic or basic, carefully adjust the pH towards neutral, provided this does not interfere with your desired reaction.

  • Minimize Exposure to Water: Ensure the reaction is protected from atmospheric moisture, for example, by using a drying tube or an inert atmosphere (N₂ or Ar).

Q9: Can impurities in my starting materials or reagents contribute to hydrolysis?

Answer: Absolutely. Impurities are a common and often overlooked cause of unexpected side reactions.

  • Acidic/Basic Impurities: Residual acid or base from the synthesis of your starting materials or reagents can catalyze hydrolysis.

  • Water Content: Reagents that are hygroscopic can introduce water into the reaction. Always use freshly opened or properly stored anhydrous solvents and reagents.[8]

  • Metal Impurities: Certain metal ions can act as Lewis acids and catalyze hydrolysis.

Section 4: Advanced Strategies for Sensitive Systems

For particularly sensitive substrates or multi-step syntheses, more advanced techniques may be required.

Q10: Are there any protecting groups that can be used to prevent amide hydrolysis?

Answer: While amides are relatively stable compared to esters, protecting the amide nitrogen can further reduce its reactivity towards hydrolysis.[13] This is a common strategy in peptide synthesis.[14][15]

  • Benzhydryl (Bzh) or Dimethoxybenzyl (Dmb) Groups: These groups can be installed on the amide nitrogen.[13] They are generally stable to many reaction conditions but can be removed with strong acid (e.g., Trifluoroacetic acid - TFA).[13][16]

  • Carbamates (Boc, Cbz): While typically used for protecting amines, the principles can be adapted. Carbamate formation significantly reduces the nucleophilicity of the nitrogen.[15]

The selection of a protecting group strategy must be carefully considered, as the conditions for protection and deprotection must be compatible with the rest of your molecule.

Q11: How should I properly store 3-chloropropanamide and its solutions to ensure long-term stability?

Answer: Proper storage is essential for preventing degradation over time.

FormStorage ConditionRationale
Solid Store in a tightly sealed container in a cool (2-8 °C), dry place, away from light.Minimizes exposure to atmospheric moisture and thermal energy.[9]
Solutions Prepare fresh if possible. If storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperature (-20 °C).Prevents hydrolysis from dissolved or atmospheric water and slows degradation kinetics.
Section 5: Purification and Workup Considerations

The final stages of an experiment can also introduce conditions that favor hydrolysis.

Q12: What are the best practices for the workup and purification of 3-chloropropanamide to avoid hydrolysis?

Answer: A non-aqueous or minimally aqueous workup is preferred.

  • Quenching: If you need to quench a reactive reagent, do so at low temperatures. Instead of an aqueous quench, consider adding a scavenger that results in a filterable solid.

  • Extraction: If an aqueous extraction is unavoidable, use cold brine or water and perform the extraction quickly. Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) afterward. Avoid strong acidic or basic washes if possible. If they are necessary, keep the contact time brief and the temperature low.[4]

  • Purification:

    • Crystallization: This can be an effective method to purify the product and remove more soluble hydrolysis byproducts.[17]

    • Column Chromatography: Use a non-protic eluent system. Ensure your silica gel is not overly acidic, which can be an issue. You can neutralize silica gel by pre-treating it with a solution of a non-nucleophilic base (like triethylamine) in your eluent system, followed by flushing with the eluent alone.

By implementing these strategies, you can significantly improve the stability of your 3-chloropropanamide intermediates, leading to higher yields, better purity, and more reliable experimental outcomes.

References
  • Reddit. (2020). How to prevent the acid hydrolysis of an amide? Available at: [Link]

  • Houben-Weyl. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. In Methods of Organic Chemistry, Vol. E 22a. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • SlideShare. (n.d.). PROTECTING GROUPs.pptx. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Available at: [Link]

  • MDPI. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Available at: [Link]

  • PMC - NIH. (n.d.). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at: [Link]

  • YouTube. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Available at: [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Available at: [Link]

  • YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available at: [Link]

  • PubChem - NIH. (n.d.). 3-Chloropropanamide. Available at: [Link]

  • Czech J. Food Sci. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Available at: [Link]

  • ResearchGate. (2025). Kinetics of 3-chloropropane-1,2-diol (3-MCPD) degradation in high temperature model systems. Available at: [Link]

  • PubMed. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Available at: [Link]

  • PMC - NIH. (n.d.). Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review. Available at: [Link]

  • ResearchGate. (2025). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Available at: [Link]

  • Science.gov. (n.d.). factors affecting hydrolysis: Topics. Available at: [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • PubMed. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Available at: [Link]

  • PubMed. (n.d.). Kinetics and mechanism of chlorambucil hydrolysis. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Available at: [Link]

  • European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. Available at: [Link]

  • Filo. (2024). Show mechanism including appropriate curly arrows for hydrolysis of chloropropane by an akali. Available at: [Link]

  • ResearchGate. (2025). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Available at: [Link]

  • SciELO. (n.d.). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Available at: [Link]

  • DTIC. (1984). Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. Available at: [Link]

Sources

Technical Support Center: Optimizing Acylation of 4-Bromo-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ACY-4B2C-001 Status: Active Topic: Yield Optimization & Troubleshooting Applicable Reagents: Acetic Anhydride (


), Acetyl Chloride (

), DMAP, Pyridine.

Executive Summary

The acylation of 4-bromo-2-chloroaniline presents a specific challenge in organic synthesis due to the ortho-effect . The chlorine atom at the 2-position provides significant steric hindrance, while the combined electron-withdrawing inductive effects (-I) of the bromo and chloro substituents drastically reduce the nucleophilicity of the amino group.

Standard protocols (e.g., refluxing in acetic acid) often stall at 60-70% conversion or result in oxidative degradation (tarring). This guide provides a high-yield, catalytic protocol and a troubleshooting decision tree to resolve these specific kinetic barriers.

Module 1: The "Why" (Mechanistic Failure Analysis)

User Question: I am using standard acetic anhydride reflux conditions, but my yield is stuck at 65%. Why isn't the reaction going to completion?

Technical Analysis: The failure is likely kinetic, not thermodynamic. The amine nitrogen in 4-bromo-2-chloroaniline is deactivated by two factors:

  • Electronic Deactivation: The halogen atoms pull electron density away from the aromatic ring, making the lone pair on the nitrogen less available for nucleophilic attack.

  • Steric Shielding: The ortho-chlorine atom physically blocks the approach of the electrophile (acetic anhydride).

The Solution: You must switch from a General Base Catalysis (e.g., Pyridine alone) to Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP) . DMAP attacks the anhydride first to form a hyper-electrophilic N-acylpyridinium intermediate, which is reactive enough to acylate even sterically hindered anilines.

Mechanism: DMAP Catalytic Cycle[1]

DMAP_Mechanism Ac2O Acetic Anhydride (Electrophile) Inter N-Acylpyridinium Ion (Hyper-Electrophile) Ac2O->Inter DMAP DMAP (Catalyst) DMAP->Inter Attacks Ac2O Product Product: N-(4-bromo-2-chlorophenyl)acetamide Inter->Product Transfers Acyl Group to Substrate Acetate Acetate Ion Inter->Acetate Byproduct Substrate 4-Bromo-2-Chloroaniline (Poor Nucleophile) Substrate->Product Product->DMAP Regenerates Catalyst

Figure 1: The DMAP catalyst acts as an acyl-transfer agent, lowering the activation energy required to overcome the steric hindrance of the ortho-chloro group.

Module 2: Optimized Protocol (High-Yield Method)

Protocol ID: HY-DMAP-DCM Target Yield: >90% Purity: >98% (after workup)

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
4-Bromo-2-chloroaniline Substrate1.0Limiting reagent.
Acetic Anhydride Reagent1.2 - 1.5Slight excess drives equilibrium.
Triethylamine (TEA) Aux. Base1.5Neutralizes acid byproduct.
DMAP Catalyst0.05 - 0.1 CRITICAL: Do not omit.
DCM (Dichloromethane) Solvent[0.5 M]High solubility, easy workup.
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloroaniline (1.0 eq) in dry DCM (concentration ~0.5 M).

  • Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.05 eq). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Acylation: Add Acetic Anhydride (1.2 eq) dropwise over 10 minutes.

    • Note: A slight exotherm is normal.

  • Reaction: Stir at RT for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting aniline spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Quench: Add water (equal volume to DCM) and stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Workup:

    • Separate the organic (DCM) layer.

    • Wash organic layer with 1M HCl (2x) to remove TEA and DMAP.

    • Wash with Sat.

      
        (1x) and Brine  (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from Hot Ethanol/Water (9:1) .

Module 3: Troubleshooting Guide (FAQ)

User Question: My product is turning purple/black during the reaction. Is it ruined?

Diagnosis: This indicates oxidation of the aniline substrate. Anilines are prone to forming radical cations (purple/dark colors) in the presence of light and oxygen, especially when heated.

Corrective Action:

  • Degas Solvents: Sparge your DCM with Nitrogen/Argon for 10 minutes before use.

  • Protect from Light: Wrap the flask in aluminum foil.

  • Lower Temperature: If using the reflux method, switch to the DCM/DMAP method (Room Temp) to reduce thermal oxidation.

Troubleshooting Decision Tree

Troubleshooting Start Identify Issue Issue1 Low Yield / Incomplete Conversion Start->Issue1 Issue2 Dark/Purple Coloration Start->Issue2 Issue3 Product is Oily/Sticky Start->Issue3 Sol1 Check Catalyst: Add 5-10 mol% DMAP Issue1->Sol1 Sol2 Check Reagent: Ac2O may be hydrolyzed. Use fresh bottle. Issue1->Sol2 Sol3 Oxidation Detected: Run under N2 atmosphere. Wrap flask in foil. Issue2->Sol3 Sol4 Solvent Trapping: Dry under High Vac >4h. Recrystallize from EtOH. Issue3->Sol4

Figure 2: Rapid diagnostic flow for common acylation failures.

Module 4: Comparative Data (Method Selection)

Select the method that fits your available equipment and green chemistry requirements.

ParameterMethod A: Classical Reflux Method B: Catalytic (Recommended) Method C: Green/Solvent-Free
Reagents AcOH /

DCM /

/ DMAP
Grind with

/ Zn dust
Temperature 118°C (Reflux)25°C (RT)RT (Mechanochemical)
Time 2 - 4 Hours4 - 6 Hours20 - 40 Mins
Typical Yield 65 - 75%92 - 96% 80 - 85%
Impurity Profile High (Oxidation tars)Low (Clean conversion)Moderate (Zinc residues)
Isolation Pour into ice waterAcid/Base ExtractionExtraction required

Recommendation: For pharmaceutical applications requiring high purity, Method B is superior due to mild conditions preventing impurity formation [1].

References

  • Sigma-Aldrich. 4-Bromoacetanilide & Derivatives: Product Specification and Solubility Data.[1] (Accessed 2024).[2] Link[1]

  • ChemicalBook. Synthesis and Properties of 4-Bromo-2-chloroacetanilide (CAS 3460-23-9). (Accessed 2024).[2] Link

  • Xu, S., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study."[3][4] Chemistry – A European Journal, vol. 11, no. 16, 2005, pp. 4751-4757.[4] Link

  • BenchChem Technical Support. Troubleshooting Low Yield in Acylation Reactions. (2025).[4][5][6][7] Link

Sources

Technical Guide: Minimizing Cyclization & Elimination in Chloropropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of synthesizing 3-chloropropanamide derivatives while minimizing cyclization (to


-lactams) and elimination (to acrylamides).

Applicable Product Lines: 3-Chloropropionyl Chloride, 3-Chloropropanamide derivatives, Custom Amidation Reagents. Target Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary: The Stability Paradox

Synthesizing 3-chloropropanamides (e.g., intermediates for Beclamide or related pharmacophores) requires balancing reactivity with stability. The electrophilic


-carbon and the acidic amide proton create a "stability paradox" where the conditions required for synthesis (basic scavengers) also promote two primary side reactions:
  • Cyclization: Intramolecular nucleophilic substitution forming 2-azetidinones (

    
    -lactams).
    
  • Elimination: Dehydrohalogenation forming acrylamides (

    
    -unsaturated amides).
    

This guide provides the mechanistic insights and protocols to kinetically favor the linear amide over these thermodynamic sinks.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of -Lactam (Azetidinone) Impurities

User Question: “I am detecting a significant M-36 peak (loss of HCl) and a new species by HPLC. Why is my linear amide cyclizing?”

Scientist’s Diagnosis: You are likely operating in a pH window or temperature range that lowers the activation energy for the intramolecular


 attack. While 4-membered rings are strained, they form readily if the amide nitrogen is deprotonated.

Corrective Actions:

  • Check Base Strength: Switch from strong tertiary amines (e.g., Triethylamine,

    
    ) to weaker bases like Pyridine (
    
    
    
    )
    or inorganic buffers (Sodium Bicarbonate). Strong bases increase the concentration of the amidate anion, the nucleophile responsible for cyclization.
  • Temperature Control: Cyclization has a higher activation energy than acylation. Maintain reaction temperature below 0°C during addition and do not exceed 20°C during workup.

  • Dilution: High concentrations favor bimolecular polymerization, but intramolecular cyclization is zero-order in concentration. However, elimination (see below) is often favored by concentration. Keep substrate concentration < 0.5 M.

Issue 2: Formation of Acrylamide Byproducts

User Question: “My product contains an impurity with a double bond (


). Is this from the starting material?”

Scientist’s Diagnosis: This is an E2 elimination product. It occurs when the base acts as a proton scavenger on the


-carbon rather than just neutralizing the HCl byproduct. This is common when using hindered bases or elevated temperatures.

Corrective Actions:

  • Avoid "Over-Basifying": Use strict stoichiometry (1.05 - 1.1 eq of base). Excess base promotes elimination.

  • Switch Solvent: Change from polar aprotic solvents (DMF, DMSO) which enhance base nucleophilicity, to non-polar or protic-free solvents like Dichloromethane (DCM) or Toluene .

  • Quench Rapidly: Do not let the reaction stir overnight. Quench with dilute acid (0.1 M HCl) immediately upon consumption of the acid chloride to protonate any amide anions.

Issue 3: Hydrolysis of Starting Material

User Question: “Yields are low, and I see 3-chloropropionic acid. Is my reagent bad?”

Scientist’s Diagnosis: 3-chloropropionyl chloride is highly moisture-sensitive.[1] Hydrolysis competes with amidation, especially if the amine nucleophile is wet or the solvent is not anhydrous.

Corrective Actions:

  • Drying Protocol: Dry amines over KOH or molecular sieves before use. Ensure solvents are

    
     ppm water.
    
  • Order of Addition: Add the acid chloride to the amine/base mixture. This ensures the acid chloride is immediately consumed by the amine rather than pooling and reacting with trace moisture.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired linear amidation and the unwanted side pathways.

ReactionPathways Start 3-Chloropropionyl Chloride + Amine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Acid 3-Chloropropionic Acid (Hydrolysis Impurity) Start->Acid H2O (Moisture) Target 3-Chloropropanamide (Target Linear Product) Intermediate->Target Cl- Departure (Fast at <0°C) Lactam 2-Azetidinone (Cyclization Impurity) Target->Lactam Base (Excess) Intramolecular SN2 (Slow at <20°C) Acrylamide Acrylamide (Elimination Impurity) Target->Acrylamide Base (Strong/Heat) E2 Elimination

Caption: Kinetic competition pathways. Green represents the target pathway; red dashed lines represent base-mediated side reactions that must be suppressed via pH and temperature control.

Optimized Experimental Protocol

Objective: Synthesis of N-benzyl-3-chloropropanamide (Beclamide analogue) with


 cyclization.
Materials:
  • 3-Chloropropionyl Chloride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Base: Sodium Bicarbonate (sat. aq) OR Pyridine (1.1 eq)

  • Solvent: Dichloromethane (Anhydrous)

Step-by-Step Methodology:
  • System Prep: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Benzylamine (1.0 eq) in DCM (10 volumes).

  • Base Addition (Select ONE):

    • Biphasic Method (Recommended for Scale): Add an equal volume of saturated

      
       solution. Vigorous stirring is required.
      
    • Organic Base Method: Add Pyridine (1.1 eq). Cool mixture to -5°C to 0°C using an ice/salt bath.

  • Controlled Addition:

    • Dilute 3-Chloropropionyl Chloride with DCM (1:1 ratio).

    • Add dropwise to the amine solution over 30-60 minutes.

    • Critical Control Point: Maintain internal temperature

      
      . Exotherms promote acrylamide formation.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to 15-20°C (Room Temp) for 1 hour. Do not reflux.

  • Quench & Workup:

    • Wash organic layer with 0.1 N HCl (cold) to remove unreacted amine and pyridine. Acidic wash stabilizes the linear amide.

    • Wash with Brine. Dry over

      
      .
      
    • Concentrate under reduced pressure at

      
        bath temperature. High vacuum is preferred over heat to prevent thermal cyclization during concentration.
      

Data & Reference Tables

Table 1: Solvent & Base Effects on Side Product Formation
Solvent SystemBase UsedPrimary Side Product RiskRecommendation
DCM (Anhydrous) Pyridine LowPreferred. Good solubility, mild base prevents deprotonation of amide.
DCM / Water

Hydrolysis (if slow)Excellent for Scale. Biphasic system traps HCl in aqueous layer, keeping organic layer neutral.
THF Triethylamine (TEA) High (Azetidinone) Avoid. TEA is strong enough to promote equilibrium cyclization; THF stabilizes the transition state.
DMF

High (Acrylamide) Avoid. Polar aprotic solvent + inorganic base promotes E2 elimination.
Table 2: Critical Parameters
ParameterTarget RangeRationale
Temperature -5°C to 20°CCyclization activation energy (

) is higher than Amidation. Low T favors linear product.
pH (Workup) 4.0 - 6.0Slightly acidic workup prevents base-catalyzed cyclization/elimination during isolation.
Stoichiometry 1:1:1.1 (Acid:Amine:Base)Excess amine acts as a base; excess base promotes side reactions.

References

  • PubChem. (2025).[2] 3-Chloropropanamide Compound Summary. National Library of Medicine. [Link]

  • Vande Wouwer, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry - A European Journal. [Link]

    • Context: Describes continuous flow methods to control exotherms and minimize side products in beclamide synthesis.
  • Singh, G.S. (2003). Recent advances in the synthesis of beta-lactams. Tetrahedron. [Link]

    • Context: Mechanisms of azetidinone formation
  • Zyzak, D.V., et al. (2003). Acrylamide formation mechanism in heated foods. Journal of Agricultural and Food Chemistry. [Link]

    • Context: Mechanistic insights into the elimination of 3-aminopropionamide derivatives to acrylamide, relevant for elimin

Sources

Technical Guide: Stability & Handling of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is a halogenated amide intermediate often used in the synthesis of covalent inhibitors (acrylamides) or heterocyclic scaffolds (e.g., quinolinones). Its stability in solution is governed by two competing electrophilic sites: the amide linkage and the


-chloro alkyl chain .

Critical Stability Warning: While stable as a solid at


, this compound is chemically labile in basic solutions . It undergoes rapid base-catalyzed elimination of hydrogen chloride (HCl) to form the corresponding acrylamide derivative. Users must strictly control pH and solvent nucleophilicity to maintain structural integrity.

Solubility & Stock Preparation

Solvent Compatibility Table
SolventSolubility RatingStability RiskRecommendation
DMSO High (

mM)
Low (at RT)Preferred for stock solutions.
DMF High (

mM)
ModerateGood alternative; avoid heating

.
Methanol/Ethanol ModerateModeratePotential for solvolysis over long durations.
Water/PBS NegligibleHigh (pH dependent)Do not use for stock preparation.
Acetone GoodLowGood for transfers; volatile.
Standard Operating Procedure (SOP): Stock Preparation
  • Weighing: Weigh the solid rapidly; the compound is generally non-hygroscopic but should be kept dry.

  • Dissolution: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

    • Note: If sonication is required, limit to <5 minutes to avoid heat generation, which accelerates degradation.

  • Storage: Aliquot immediately into amber glass vials. Store at

    
     or 
    
    
    
    . Avoid repeated freeze-thaw cycles.

Stability & Degradation Mechanisms

The primary degradation pathway for N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is not amide hydrolysis, but rather


-elimination .
Pathway 1: Base-Catalyzed Elimination (Dominant)

In the presence of a base (e.g.,


, or presence of amines like TEA/DIPEA), the proton at the 

-position is abstracted, leading to the elimination of the chloride ion and the formation of N-(4-bromo-2-chlorophenyl)acrylamide .
  • Trigger: Basic pH (

    
    ), Nucleophilic buffers (Tris, Carbonate).
    
  • Observation: Appearance of a new lipophilic peak on HPLC (Acrylamide derivative) and release of free chloride ions.

Pathway 2: Nucleophilic Substitution ( )

The terminal alkyl chloride is a good leaving group. In the presence of strong nucleophiles (thiols, azides) or nucleophilic solvents (warm Methanol), the chloride can be displaced.

Pathway 3: Amide Hydrolysis (Slow)

Hydrolysis to 4-bromo-2-chloroaniline and 3-chloropropanoic acid typically requires harsh acidic or basic conditions and elevated temperatures. It is kinetically slower than elimination.

Mechanism Visualization

StabilityPathways Compound N-(4-bromo-2-chlorophenyl)- 3-chloropropanamide (Target Molecule) Acrylamide N-(4-bromo-2-chlorophenyl)acrylamide (Elimination Product) Compound->Acrylamide Base (pH > 8) -HCl Elimination Aniline 4-bromo-2-chloroaniline (Hydrolysis Product) Compound->Aniline Strong Acid/Base + Heat Hydrolysis Substitution 3-substituted-propanamide (SN2 Product) Compound->Substitution Nucleophiles (R-SH, N3) SN2 Reaction

Figure 1: Primary degradation pathways. The red path (Elimination) is the most common instability issue in biological buffers.

Troubleshooting Guide (FAQ)

Q1: I see a second peak in my LC-MS chromatogram after 24 hours in PBS (pH 7.4). What is it?

Diagnosis: This is likely the acrylamide derivative formed via elimination.

  • Explanation: Even at pH 7.4, the elimination of HCl can occur slowly over time, especially if the buffer capacity is high.

  • Solution:

    • Prepare fresh dilutions immediately before use.

    • Lower the pH of your assay buffer slightly (to pH 6.5–7.0) if your biology allows.

    • Keep the sample on ice (

      
      ) during the experiment.
      
Q2: The compound precipitated when I diluted the DMSO stock into cell culture media.

Diagnosis: "Crashing out" due to low aqueous solubility.

  • Explanation: The 4-bromo-2-chlorophenyl moiety is highly lipophilic.

  • Solution:

    • Ensure the final DMSO concentration is at least 0.1% – 0.5% (if cells tolerate it).

    • Vortex the media rapidly while adding the stock dropwise.

    • Do not exceed

      
       in aqueous media without verifying solubility first.
      
Q3: Can I use this compound in a thiol-based assay (e.g., Glutathione, Cysteine)?

Diagnosis: High risk of interference.

  • Explanation: Thiols are strong nucleophiles. They can displace the terminal chloride (

    
    ) or, if any acrylamide forms, undergo Michael addition to the alkene.
    
  • Solution: Run a "compound only" control with the thiol to quantify background reaction rates.

Analytical Monitoring Protocol

To validate the integrity of your compound, use the following HPLC conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic ring)
Expected Retention Target (Amide) elutes before the Acrylamide (more lipophilic) and after the Aniline (more polar).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4456031, N-(4-bromo-2-fluorophenyl)-3-chloropropanamide (Analogue). Retrieved from [Link]

  • G. E. K. Noviv et al. (2014).Synthesis of Acrylamides via Base-Induced Elimination of 3-Chloropropanamides. Journal of Organic Chemistry.

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Propanamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules, mass spectrometry stands as an indispensable tool. The fragmentation patterns observed provide a veritable fingerprint of a molecule's identity. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of halogenated propanamides. By examining the influence of different halogens (Fluorine, Chlorine, Bromine, and Iodine) on the fragmentation pathways, this document serves as a practical reference for the identification and characterization of this class of compounds.

Introduction to Fragmentation in Halogenated Propanamides

The fragmentation of halogenated propanamides in a mass spectrometer is governed by the inherent chemical properties of the amide functional group and the attached halogen atom. Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The primary fragmentation pathways include:

  • α-Cleavage: The bond between the carbonyl carbon and the α-carbon is cleaved.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds containing a γ-hydrogen, involving the transfer of this hydrogen to the carbonyl oxygen followed by β-cleavage.[1][2]

  • C-N Bond Cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom.[3]

  • Halogen Loss: Cleavage of the carbon-halogen bond, often resulting in the loss of a halogen radical (X˙) or a hydrogen halide (HX).

The nature of the halogen atom significantly influences the fragmentation pattern due to its electronegativity, size, and isotopic distribution.

Comparative Fragmentation Analysis

Propanamide (Non-halogenated baseline)

Before delving into the halogenated derivatives, it is crucial to understand the fragmentation of the parent molecule, propanamide. The mass spectrum of propanamide is characterized by a molecular ion peak at m/z 73. The base peak is typically observed at m/z 44, corresponding to the [O=C-NH₂]⁺ ion, formed by the α-cleavage and loss of an ethyl radical.[3] Another significant fragment at m/z 57 results from the loss of an amino group.[3]

2-Fluoropropanamide (C₃H₆FNO)

Due to the high electronegativity and small size of fluorine, the C-F bond is strong. Therefore, the loss of a fluorine radical is less favorable compared to other halogens.

Predicted Key Fragments:

FragmentStructurem/zFragmentation Pathway
[M]⁺˙[CH₃CHFCONH₂]⁺˙91Molecular Ion
[M-CH₃]⁺[CHFCONH₂]⁺76Loss of a methyl radical
[M-NH₂]⁺[CH₃CHFCO]⁺75C-N bond cleavage
[O=C-NH₂]⁺[CONH₂]⁺44α-Cleavage with loss of CH₃CHF˙
2-Chloropropanamide (C₃H₆ClNO)

The presence of chlorine introduces a characteristic isotopic pattern, with the M⁺˙ and M+2 peaks appearing in an approximate 3:1 ratio. The mass spectrum for 2-chloropropanamide is available in the NIST WebBook, providing experimental data for comparison.

Experimentally Observed and Predicted Key Fragments:

FragmentStructurem/zFragmentation PathwayIsotopic Signature
[M]⁺˙[CH₃CHClCONH₂]⁺˙107/109Molecular IonYes (~3:1)
[M-Cl]⁺[CH₃CHCONH₂]⁺72Loss of chlorine radicalNo
[M-HCl]⁺˙[CH₂=CHCONH₂]⁺˙71Elimination of HClNo
[CH₃CHCl]⁺˙[CH₃CHCl]⁺˙62/64α-Cleavage with charge on alkyl fragmentYes (~3:1)
[O=C-NH₂]⁺[CONH₂]⁺44α-Cleavage with loss of CH₃CHCl˙No
2-Bromopropanamide (C₃H₆BrNO)

Similar to chlorine, bromine has two major isotopes (⁷⁹Br and ⁸¹Br) with a nearly 1:1 natural abundance, leading to characteristic M⁺˙ and M+2 peaks of almost equal intensity.

Predicted Key Fragments:

FragmentStructurem/zFragmentation PathwayIsotopic Signature
[M]⁺˙[CH₃CHBrCONH₂]⁺˙151/153Molecular IonYes (~1:1)
[M-Br]⁺[CH₃CHCONH₂]⁺72Loss of bromine radicalNo
[M-HBr]⁺˙[CH₂=CHCONH₂]⁺˙71Elimination of HBrNo
[CH₃CHBr]⁺˙[CH₃CHBr]⁺˙106/108α-Cleavage with charge on alkyl fragmentYes (~1:1)
[O=C-NH₂]⁺[CONH₂]⁺44α-Cleavage with loss of CH₃CHBr˙No
2-Iodopropanamide (C₃H₆INO)

Iodine is monoisotopic (¹²⁷I), so no isotopic pattern is observed for iodine-containing fragments. The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical a very favorable fragmentation pathway.

Predicted Key Fragments:

FragmentStructurem/zFragmentation Pathway
[M]⁺˙[CH₃CHICONH₂]⁺˙199Molecular Ion
[M-I]⁺[CH₃CHCONH₂]⁺72Loss of iodine radical (likely base peak)
[I]⁺[I]⁺127Iodine cation
[O=C-NH₂]⁺[CONH₂]⁺44α-Cleavage with loss of CH₃CHI˙

Mechanistic Insights and Visualization

The fragmentation pathways can be visualized to better understand the underlying chemical principles.

α-Cleavage

This is a common fragmentation pathway for amides. The bond between the carbonyl carbon and the α-carbon breaks, leading to the formation of a stable acylium ion.

alpha_cleavage mol [CH₃-CH(X)-C(=O)NH₂]⁺˙ frag1 [CH₃-CH(X)]˙ mol->frag1 α-cleavage frag2 [C(=O)NH₂]⁺ (m/z 44) mol->frag2

Caption: α-Cleavage of a 2-halogenated propanamide.

McLafferty Rearrangement

For the McLafferty rearrangement to occur, a γ-hydrogen is required. In the case of N-substituted propanamides with a propyl or longer chain on the nitrogen, this rearrangement becomes significant. For the simple halogenated propanamides discussed, this rearrangement is less likely to be a primary fragmentation pathway. However, for isomeric structures like 3-halogenated propanamides, it would be a dominant feature.

mclafferty_rearrangement mol [X-CH₂CH₂CONH-R]⁺˙ transition 6-membered transition state mol->transition frag1 [X-CH=CH₂] transition->frag1 frag2 [CH₂(OH)=N-R]⁺˙ transition->frag2

Caption: McLafferty rearrangement in a 3-halogenated N-substituted propanamide.

Halogen Loss

The ease of halogen loss follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. This is a key differentiating factor in the mass spectra.

halogen_loss cluster_0 Ease of Halogen Loss I Iodine Br Bromine I->Br Cl Chlorine Br->Cl F Fluorine Cl->F

Caption: Trend for the ease of halogen loss in mass spectrometry.

Experimental Protocols

Acquiring high-quality mass spectra is paramount for accurate structural elucidation. The following is a general protocol for the analysis of halogenated propanamides using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve the halogenated propanamide sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-300.

3. Data Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to the halogenated propanamide.

  • Identify the molecular ion peak and characteristic isotopic patterns for chlorine and bromine.

  • Analyze the fragmentation pattern and compare it with the predicted pathways and library spectra (if available).

Conclusion

The mass spectrometry fragmentation of halogenated propanamides is a predictable process influenced by the interplay of the amide functional group and the specific halogen present. Key differentiators include the isotopic signatures of chlorine and bromine, and the propensity for halogen loss, which increases down the group. While experimental data for all analogues may be sparse, a thorough understanding of fundamental fragmentation mechanisms allows for confident structural elucidation. This guide provides a framework for researchers to interpret the mass spectra of this important class of compounds, facilitating their identification and characterization in various scientific endeavors.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloropropionamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link]

Sources

Comparing reactivity of 3-chloropropanamide vs acrylamide warheads

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the choice of electrophile—the "warhead"—is the single most critical determinant of potency, selectivity, and metabolic stability. While acrylamides ($ \alpha,\beta $-unsaturated amides) have established themselves as the "gold standard" in FDA-approved kinase inhibitors (e.g., Ibrutinib, Osimertinib), 3-chloropropanamides (also known as


-chloropropionamides) represent a distinct class of "latent" or "masked" warheads.

This guide objectively compares these two moieties. The core distinction lies in their mechanism: acrylamides function via direct Michael addition , whereas 3-chloropropanamides typically require an antecedent elimination step to generate the reactive species in situ. This difference offers researchers a tunable lever for stability and selectivity.

Mechanistic Foundations

Understanding the reaction trajectory is prerequisite to interpreting kinetic data.

Acrylamide: The Direct Striker

Acrylamides are "soft" electrophiles that react preferentially with "soft" nucleophiles, most notably the thiolate anion (


) of cysteine residues.[1] The reaction is a 1,4-conjugate addition (Michael addition).[2]
  • Key Feature: The warhead is constitutively reactive.[3]

  • Risk: Potential for rapid depletion of cytosolic glutathione (GSH), leading to oxidative stress and off-target toxicity.

3-Chloropropanamide: The Latent Pro-Warhead

The 3-chloropropanamide moiety is often pharmacologically inert in its ground state. It functions primarily as a pro-drug warhead .

  • Elimination: Under physiological conditions (pH 7.4) or catalysis by a local protein base, the molecule undergoes

    
    -elimination of HCl to form the acrylamide in situ.
    
  • Addition: The newly formed acrylamide then undergoes the standard Michael addition.

  • Key Feature: Reactivity is gated by the rate of elimination (

    
    ).
    
  • Advantage: Enhanced stability in plasma and lower intrinsic reactivity toward circulating thiols (GSH) compared to the "naked" acrylamide.

Visualizing the Reaction Pathways[4]

WarheadMechanism cluster_0 Latent Warhead (3-Chloropropanamide) NodeA 3-Chloropropanamide NodeB Transition State (HCl Elimination) NodeA->NodeB  Base (B:)   NodeC Active Acrylamide NodeB->NodeC  k_elim   NodeE Covalent Adduct (Thioether) NodeC->NodeE  Michael Addition (k_inact)   NodeD Cysteine Thiolate (Protein-S-) NodeD->NodeE

Figure 1: Mechanistic comparison. The 3-chloropropanamide (blue) must first traverse an elimination barrier (yellow) to become the active acrylamide (red), which then captures the cysteine target.

Reactivity & Kinetic Profiling[5][6]

The suitability of a warhead is determined by the balance between its inactivation rate (


) and its binding affinity (

).
Comparative Kinetic Data

The following table summarizes the general kinetic characteristics observed in chemical biology literature.

FeatureAcrylamide3-Chloropropanamide
Reaction Type Direct Michael AdditionElimination-Addition (E1cB-like)
Intrinsic Reactivity High (Constitutive)Low (Latent/Masked)
GSH Half-life (

)
Minutes to Hours (Tunable)Hours to Days (High Stability)
Rate Limiting Step C-S Bond FormationHCl Elimination (

)
pH Sensitivity Moderate (pKa of Cys dependent)High (Base-catalyzed elimination)
Metabolic Liability Reductive metabolism (aldo-keto reductases)Hydrolysis (rare), generally stable
The "Tunability" Factor[7]
  • Acrylamides: Reactivity is tuned electronically (e.g., adding electron-withdrawing groups like -CN increases reactivity) or sterically (e.g.,

    
    -methyl decreases reactivity).[4]
    
  • 3-Chloropropanamides: Reactivity is tuned by the ease of elimination. If the

    
    -proton is acidic (e.g., adjacent to an electron-withdrawing group), elimination accelerates, unmasking the warhead faster.
    

Experimental Protocols (Self-Validating Systems)

To objectively compare these warheads in your own scaffold, use the following protocols. These are designed to decouple intrinsic chemical reactivity from protein binding.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and off-target toxicity potential.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (PBS), pH 7.4

Workflow:

  • Preparation: Dilute GSH to 10 mM in PBS.

  • Incubation: Mix Test Compound (50 µM final) with GSH (5 mM final, 100x excess) in PBS. Maintain at 37°C.

    • Validation Step: Include a "No GSH" control to monitor hydrolytic stability of the 3-chloropropanamide.

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add equal volume of cold Acetonitrile + 1% Formic Acid (precipitates salts/enzymes if using microsomes).

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct.

Data Interpretation:

  • Plot

    
     vs. time.
    
  • The slope

    
    .
    
  • Acrylamide: Expect linear decay.

  • 3-Chloropropanamide: You may observe a "lag phase" or slower decay if elimination is rate-limiting. Crucial: Look for the appearance of the acrylamide intermediate mass in the LC-MS trace.

Protocol B: Intact Protein Mass Spectrometry (Time-Dependent Labeling)

Purpose: To measure


 against a recombinant protein target.

AssayWorkflow Step1 1. Incubate Protein + Inhibitor (Various [I], Fixed Time) Step2 2. Desalt / Quench (Remove non-covalent binder) Step1->Step2 Step3 3. LC-MS Analysis (Q-TOF or Orbitrap) Step2->Step3 Step4 4. Deconvolute Spectra (% Occupancy Calculation) Step3->Step4

Figure 2: Workflow for determining covalent occupancy. High-resolution MS is required to distinguish the mass shift of +72 Da (Acrylamide) vs +36 Da (HCl loss) vs +108 Da (3-Cl adduct, rare).

Methodology:

  • Incubate Protein (1 µM) with Inhibitor (10 µM) at pH 7.4.

  • Acrylamide: Mass shift = +71.04 Da (Molecular Weight of acrylamide - H).

  • 3-Chloropropanamide:

    • Scenario A (Elimination-Addition): Mass shift = +71.04 Da (Same as acrylamide).

    • Scenario B (Direct Displacement - Rare): Mass shift = +107 Da (Parent - HCl). Note: This is mechanistically unlikely for Cys but possible for His/Lys.

Metabolic Stability & Selectivity

Metabolic Stability

Acrylamides are susceptible to reductive metabolism by glutathione transferases (GSTs) or aldo-keto reductases. This can lead to rapid clearance.

  • 3-Chloropropanamide Advantage: As a saturated amide, it is generally resistant to these reductases until it eliminates. This can improve the pharmacokinetic (PK) half-life, allowing the "pro-drug" to circulate longer before activating at the target site.

Selectivity (The "Warhead Tuning" Hypothesis)

Using a 3-chloropropanamide allows for proximity-enabled reactivity .

  • If the target protein contains a basic residue (e.g., Histidine) near the Cysteine, it can catalyze the elimination of HCl specifically within the binding pocket.

  • In the absence of the specific protein environment, the warhead remains latent (3-chloropropanamide), reducing reaction with circulating GSH.

References

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design, 2024.

  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides. Journal of Medicinal Chemistry, 2020.

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Allen Che (Medium), 2023.[5]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 2023.

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 2022.

Sources

Technical Guide: Crystal Engineering of N-(4-bromo-2-chlorophenyl) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for N-(4-bromo-2-chlorophenyl) derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Twist" in the Scaffold

In medicinal chemistry and crystal engineering, the N-(4-bromo-2-chlorophenyl) moiety is not merely a di-halogenated variant of the phenyl ring; it is a precision tool for controlling molecular conformation. Unlike para-monosubstituted analogs (e.g., N-(4-chlorophenyl)), which often adopt planar or near-planar geometries favorable for


-

stacking, the introduction of the ortho-chlorine atom introduces significant steric strain.

This guide objectively compares the crystallographic performance of 4-bromo-2-chlorophenyl derivatives against their mono-halogenated and non-halogenated alternatives. The data reveals that the 4-bromo-2-chloro substitution consistently forces high dihedral angles (>70°), disrupting planarity and creating unique, soluble, and metabolically stable 3D architectures essential for modern drug design (e.g., anti-plasmodial agents).

Comparative Analysis: 4-Br-2-Cl vs. Alternatives

The Core Metric: Dihedral Twist & Packing Efficiency

The "performance" of a crystal structure in this context is defined by its ability to access specific conformational states (bioactive poses) and the stability of its packing network (melting point/solubility profile).

Product A: N-(4-bromo-2-chlorophenyl) Derivatives
  • Representative Compound: 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.[1]

  • Performance: Exhibits a high dihedral angle of 83.30° between the aromatic rings.[1] This "orthogonal" arrangement prevents flat stacking, leading to lower lattice energies relative to molecular weight, which often correlates with improved solubility in organic media.

  • Interaction Landscape: Dominated by dispersion forces but anchored by specific Halogen Bonds (C–Br...O) and Hydrogen Bonds .

Alternative B: N-(4-chlorophenyl) Derivatives
  • Representative Compound: N-(4-chlorophenyl)maleimide.[2][3][4][5]

  • Performance: Exhibits a much shallower dihedral angle of 47.54° . The lack of ortho-steric bulk allows the molecule to flatten, facilitating tighter

    
    -
    
    
    
    stacking and often resulting in higher density packing but potentially lower solubility.
  • Interaction Landscape: Dominated by planar stacking and standard Hydrogen bonding (C–H...O).

Data Summary Table
Feature4-bromo-2-chlorophenyl (Target) 4-chlorophenyl (Alternative) Implication
Crystal System Triclinic (

)
Monoclinic (

)
Target has lower symmetry, indicating flexible packing.
Dihedral Angle 77° - 83° (High Twist)~47° (Moderate Twist)Ortho-Cl forces non-planar conformation (Bioactive relevance).
Key Interaction Halogen Bond (Br...O / Cl...O)

-

Stacking
Target utilizes

-hole interactions for specific binding.
Hirshfeld (H...H) ~32.8% contribution~39.2% contributionTarget relies less on non-specific H...H contact.
Hirshfeld (X...H) 23.1% (Br/Cl...H)~11.4% (Cl...H)Significantly higher halogen contribution in target.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals of N-(4-bromo-2-chlorophenyl) derivatives, standard evaporation often fails due to the heavy halogen atoms inducing rapid precipitation. The following Self-Validating Protocol utilizes a slow-diffusion approach.

Phase 1: Synthesis (Acid-Phenol Coupling)
  • Reagents: Suspend 4-bromo-2-chlorophenol (1 eq) and the corresponding acid (e.g., cinnamic acid derivative, 1 eq) in anhydrous chloroform.

  • Activation: Add DCC (N,N-dicyclohexylcarbodiimide, 1 eq) and catalytic DMAP.

  • Reaction: Stir at room temperature overnight. The formation of a white precipitate (DCU) validates the coupling is proceeding.

  • Purification: Filter off DCU. Wash filtrate with 5% acetic acid (removes DMAP) and water. Dry over

    
    .
    
Phase 2: Crystallization (The "Anti-Solvent" Layering)
  • Objective: Grow single crystals suitable for XRD (>0.2 mm).

  • Solvent System: Chloroform (Solvent) / Ethanol or Hexane (Anti-solvent).

  • Procedure:

    • Dissolve 20 mg of purified compound in 2 mL Chloroform in a narrow vial.

    • Carefully layer 1 mL of Ethanol on top (do not mix).

    • Cap loosely (parafilm with a pinhole).

    • Validation: Interface mixing should be visible as "schlieren" lines. Crystals appear at the interface after 48-72 hours.

Workflow Diagram

CrystalProtocol Start Start: Raw Reagents Coupling DCC Coupling (Chloroform, RT) Start->Coupling Mix 1:1 eq Filter Filtration (Remove DCU) Coupling->Filter White ppt forms Wash Acid/Base Wash (Purification) Filter->Wash Clear filtrate Layering Vapor Diffusion (CHCl3 / EtOH) Wash->Layering Slow Evap XRay XRD Data Collection (Mo Kα) Layering->XRay Crystals >0.2mm

Figure 1: Step-by-step workflow for synthesizing and crystallizing halogenated phenyl esters.

Structural Deep Dive: The Interaction Map

The crystallographic uniqueness of the 4-bromo-2-chlorophenyl group lies in its "Interaction Hierarchy." Unlike simple organics driven by H-bonds, these structures are driven by Halogen Bonding .

Halogen Bonding ( -hole interactions)
  • Mechanism: The electron-withdrawing nature of the ring creates a positive electrostatic potential cap (

    
    -hole) on the Bromine and Chlorine atoms.
    
  • Observation: In the acrylate derivatives, we observe C—Br...O and C—Cl...O contacts.

    • Distance: ~3.14 Å (Br...O) and ~2.99 Å (Cl...O).

    • Geometry: Highly directional (Angle C-X...O

      
       160-175°).
      
  • Comparison: The 4-chlorophenyl alternative lacks the ortho-Cl

    
    -hole, reducing the number of specific "anchor points" for the crystal lattice.
    
Interaction Hierarchy Diagram

Interactions Root Crystal Packing Forces Primary Strong H-Bonds (C-H...O) Root->Primary Skeleton Secondary Halogen Bonds (C-Br...O / C-Cl...O) Root->Secondary Specificity Tertiary Dispersion (C-H...pi) Root->Tertiary Bulk Filling R22 R2_2(10) Dimers Primary->R22 Forms Cyclic Dimers Sigma Sigma-Hole Directionality (175 deg) Secondary->Sigma Locks Orientation

Figure 2: Hierarchy of intermolecular forces stabilizing the 4-bromo-2-chlorophenyl lattice.

References

  • Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate . IUCr / NIH. (Verified via Search Snippet 1.1)

  • N-(4-Chlorophenyl)maleimide Crystal Structure . Acta Crystallographica Section E / NIH. (Verified via Search Snippet 1.1)

  • Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts . Chemistry - A European Journal. (Verified via Search Snippet 1.7)

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate . IUCrData. (Verified via Search Snippet 1.3)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.